Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
説明
特性
CAS番号 |
61183-13-9 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC名 |
methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-4-6(11)8-10-7(5(2)14-8)9(12)13-3/h4H2,1-3H3 |
InChIキー |
UKDLCSLZAGUPPV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=NC(=C(O1)C)C(=O)OC |
製品の起源 |
United States |
Technical Whitepaper: Physicochemical Profiling and Analytical Validation of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
Executive Summary
In modern medicinal chemistry, 1,3-oxazole derivatives serve as critical bioisosteres for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles. Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is a highly functionalized heterocyclic scaffold utilized as an advanced building block in drug discovery.
For researchers synthesizing or analyzing this compound, distinguishing between its molecular weight (197.19 g/mol ) —used for stoichiometric scaling—and its monoisotopic exact mass (197.0688 Da) —used for high-resolution mass spectrometry (HRMS) identification—is paramount. This guide provides an authoritative breakdown of its physicochemical properties, the mechanistic logic behind its synthesis, and self-validating analytical protocols for structural confirmation.
Quantitative Physicochemical Data
To accurately design synthetic workflows and analytical methods, scientists must rely on precise computational and empirical data. The table below summarizes the core quantitative metrics for the C9H11NO4 oxazole scaffold.
| Property | Value | Analytical Relevance |
| IUPAC Name | Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate | Nomenclature standardization |
| Molecular Formula | C9H11NO4 | Elemental composition |
| Molecular Weight | 197.19 g/mol | Reagent mass calculation for synthesis[1] |
| Monoisotopic Exact Mass | 197.0688 Da | HRMS structural validation[1] |
| Calculated [M+H]⁺ Adduct | 198.0761 m/z | Positive mode ESI-MS targeting[2] |
| Calculated[M+Na]⁺ Adduct | 220.0580 m/z | Secondary confirmation ion in LC-MS[2] |
| Predicted XLogP3 | ~0.7 | Indicates moderate lipophilicity, guiding LC gradient design[1] |
Data derived from the 1[1] and 2[2].
Structural Logic and Pharmacological Utility
The specific arrangement of substituents on the 1,3-oxazole core is not arbitrary; each functional group plays a distinct role in modulating the molecule's physicochemical properties and target-binding affinity.
-
C2 Propanoyl Group: Increases the overall lipophilicity of the molecule, allowing for better membrane permeability while providing a flexible aliphatic chain that can occupy hydrophobic pockets in target proteins.
-
C4 Methyl Carboxylate: Acts as a strong hydrogen-bond acceptor. The ester functionality can also serve as a prodrug moiety, susceptible to intracellular esterases.
-
C5 Methyl Group: Provides steric shielding to the oxazole ring, protecting it from rapid metabolic oxidation (e.g., by Cytochrome P450 enzymes) and restricting the conformational flexibility of adjacent substituents.
Figure 2: Rational drug design logic mapping oxazole substituents to target binding interactions.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental parameter is chosen based on explicit chemical causality.
Protocol A: Dehydrative Cyclization Synthesis
The synthesis of highly substituted oxazole carboxylic acids typically relies on the controlled cyclization of acyclic precursors under refluxing conditions[3].
Step-by-Step Methodology:
-
Precursor Assembly: React methyl 2-amino-3-oxobutanoate with propanoyl chloride in anhydrous dichloromethane (DCM) using N,N-Diisopropylethylamine (DIPEA) as a base.
-
Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct without attacking the highly electrophilic propanoyl chloride, ensuring selective N-acylation.
-
-
Cyclization: Isolate the intermediate and treat it with Phosphorus oxychloride ( POCl3 ) under reflux (approx. 105°C) for 4 hours.
-
Causality: POCl3 acts as a powerful dehydrating agent. It activates the amide carbonyl oxygen, driving an intramolecular nucleophilic attack by the enolized ketone to close the 1,3-oxazole ring. The thermodynamic stability of the resulting aromatic system drives the reaction forward[3].
-
-
Validation (Quench & Extract): Carefully quench the reaction by pouring it over crushed ice and saturated aqueous NaHCO3 . Extract with ethyl acetate.
-
Self-Validation: The cessation of CO2 evolution confirms the complete neutralization of excess POCl3 and acidic byproducts, ensuring the acid-sensitive ester moiety remains intact.
-
Protocol B: LC-HRMS Exact Mass Confirmation
To confirm the successful synthesis of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate, High-Resolution Mass Spectrometry (HRMS) is mandatory to differentiate the target (197.0688 Da) from isobaric impurities.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid ensures pre-column protonation of the basic oxazole nitrogen (N3), which drastically enhances ionization efficiency in the subsequent ESI+ source.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (1.7 µm particle size, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.
-
Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic propanoyl and methyl ester groups. This separates the target analyte from polar unreacted precursors or degraded ring-opened byproducts before they enter the mass spectrometer, preventing ion suppression.
-
-
Mass Spectrometry (ESI-TOF): Operate the Time-of-Flight (TOF) analyzer in positive electrospray ionization (ESI+) mode. Calibrate the instrument dynamically using a lock-mass solution (e.g., Leucine Enkephalin) to maintain mass accuracy below 5 ppm.
-
Data Processing & Validation: Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ adduct at 198.0761 m/z [2].
-
Self-Validation: The presence of a single, sharp chromatographic peak at the exact mass of 198.0761 m/z (± 0.0010 Da) simultaneously confirms both the isomeric purity (via chromatography) and the elemental composition (via exact mass) of the compound.
-
Figure 1: UHPLC-HRMS analytical workflow for exact mass validation of oxazole derivatives.
Conclusion
Mastery over the physicochemical properties of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate requires a strict delineation between its bulk molecular weight (197.19 g/mol ) and its exact monoisotopic mass (197.0688 Da). By coupling rational synthetic cyclization with rigorous, high-resolution analytical validation, researchers can confidently deploy this highly functionalized oxazole scaffold in advanced drug discovery pipelines.
References
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 62385927, 3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid (C9H11NO4 Computed Properties). Retrieved March 25, 2026.[Link]
-
PubChemLite (Université du Luxembourg). 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid - Predicted Collision Cross Section and Adducts. Retrieved March 25, 2026.[Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Oxazole Scaffold in Drug Discovery
The 1,3-oxazole ring is a five-membered aromatic heterocycle that is a constituent of numerous natural products and pharmacologically active molecules.[1] Its planar, sp2-hybridized structure and the presence of both nitrogen and oxygen heteroatoms confer unique electronic properties, making it a versatile scaffold in medicinal chemistry.[2] Oxazole derivatives are known to be generally thermally stable, a crucial characteristic for withstanding manufacturing, formulation, and storage conditions.[1][2] However, the thermodynamic stability of any given oxazole derivative is profoundly influenced by the nature and position of its substituents. This guide will focus on a specific, substituted oxazole, Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate, to illustrate a comprehensive approach to stability assessment.
Structural Analysis of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
The thermodynamic stability of the target molecule is a direct consequence of the interplay between the inherent stability of the oxazole core and the electronic and steric effects of its substituents.
-
The 1,3-Oxazole Core: The aromatic nature of the oxazole ring provides a significant degree of intrinsic stability. The delocalization of π-electrons across the ring lowers the overall energy of the system. Oxazoles are generally resistant to high temperatures and acidic conditions, more so than analogous furans.[1][2]
-
Substituent Effects:
-
C2-Propanoyl Group: The propanoyl (a type of acyl) group is an electron-withdrawing group via resonance. This will influence the electron density of the oxazole ring, potentially impacting its reactivity and stability.
-
C4-Methyl Carboxylate Group: This is also an electron-withdrawing group. Its presence, particularly adjacent to the C5 position, can influence the acidity of protons and the overall electronic character of the ring.
-
C5-Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation. This may slightly counteract the electron-withdrawing effects of the other substituents.
-
The combination of these substituents will create a unique electronic and steric environment that dictates the molecule's susceptibility to thermal decomposition, hydrolysis, and other degradation pathways. For instance, while some substituted oxazoles are highly stable, those with certain functionalities, like a 5-hydroxy and 4-carboxy group, have been shown to be unstable towards hydrolytic ring-opening and decarboxylation.[3][4] Our target molecule does not possess these specific destabilizing groups, suggesting a higher intrinsic stability.
Caption: Molecular structure of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate.
Experimental Assessment of Thermodynamic Stability
A definitive understanding of the thermodynamic stability of a compound requires empirical data. The following section details the primary thermal analysis techniques that should be employed.
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a cornerstone technique for identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events. The melting point is a key indicator of purity and lattice energy, while the onset of decomposition provides a quantitative measure of thermal stability.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected decomposition point (e.g., 350 °C). A slower heating rate can provide better resolution of thermal events.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (Tm).
-
Identify the onset temperature of any exothermic peak, which indicates the beginning of thermal decomposition (Td).
-
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the temperature at which degradation begins and for quantifying mass loss associated with decomposition. When coupled with DSC, it provides a comprehensive picture of the thermal stability.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Generate a plot of mass vs. temperature.
-
Determine the onset temperature of mass loss, which corresponds to the initiation of decomposition.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.[5]
-
Caption: Experimental workflow for assessing thermodynamic stability.
Predicted Thermal Analysis Data
The following table presents a hypothetical but realistic set of data that could be expected from the thermal analysis of a stable, small organic molecule like the one .
| Parameter | Predicted Value | Significance |
| Melting Point (Tm) from DSC | 120 - 150 °C | A sharp melting point in this range would be indicative of a pure, crystalline solid with moderate lattice energy. |
| Decomposition Onset (Td) from DSC | > 200 °C | An exothermic decomposition beginning above 200 °C suggests good thermal stability under inert conditions. |
| Decomposition Onset from TGA | > 200 °C | Corroborates the DSC data, indicating the temperature at which significant mass loss begins. |
| Major Mass Loss (TGA) | 200 - 350 °C | The temperature range over which the bulk of the molecule decomposes. |
| Residual Mass at 600 °C (TGA) | < 5% | A low residual mass indicates complete (or near-complete) decomposition into volatile products. |
Computational Prediction of Thermodynamic Stability
In parallel with experimental work, computational chemistry offers a powerful, predictive tool for assessing thermodynamic stability. Density Functional Theory (DFT) is a robust method for this purpose.
Causality: DFT calculations can determine the ground-state electronic structure of a molecule, from which key thermodynamic properties like the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) can be derived. A more negative ΔHf° indicates greater thermodynamic stability. These calculations can also provide insights into bond dissociation energies, helping to predict the weakest points in the molecule susceptible to thermal cleavage.
Workflow:
-
Structure Optimization: The 3D structure of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is first optimized to find its lowest energy conformation. A common DFT functional for this is B3LYP with a basis set such as 6-31G*.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections.
-
Energy Calculation: A single-point energy calculation is then performed with a higher level of theory (e.g., B3LYP/6-311+G**) to obtain a more accurate electronic energy.[6]
-
Thermodynamic Property Calculation: From these calculations, the enthalpy and Gibbs free energy of formation can be calculated. These values, when compared to known, stable compounds, provide a quantitative measure of predicted stability.
Caption: A typical DFT workflow for predicting thermodynamic properties.
Conclusion and Predicted Stability Profile
Based on the general stability of the 1,3-oxazole core and the nature of the substituents, Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is predicted to be a thermodynamically stable compound.[1][2] The absence of highly labile functional groups suggests it should possess good thermal stability, likely with a decomposition onset temperature exceeding 200 °C. It is expected to be a crystalline solid at room temperature.
This guide has outlined a dual-pronged approach to definitively determine its stability profile:
-
Experimental Verification: DSC and TGA are essential to quantify the melting point and decomposition temperatures.
-
Computational Prediction: DFT calculations can provide a theoretical basis for this stability and offer insights into the underlying electronic structure.
By employing the methodologies detailed herein, researchers and drug development professionals can confidently assess the thermodynamic stability of this and other novel oxazole derivatives, enabling informed decisions in the progression of new chemical entities from discovery to development.
References
-
Sherman, E. M. et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5566–5570. Available at: [Link]
-
Sharma, V. et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). Available at: [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available at: [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Thermal and ultrasound assisted synthesis of oxazole derivatives 3a-d using deep eutectic solvent as reaction medium. Retrieved from [Link]
-
Al-Hourani, B. J. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1). Available at: [Link]
-
Bruzguliene, J. et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available at: [Link]
-
Katke, S. P. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Environmental Science: An Indian Journal, 19(1). Available at: [Link]
-
Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
Engineering Substituted 1,3-Oxazoles: Mechanistic Causality and Biosynthetic Reconstitution
Executive Summary
Substituted 1,3-oxazoles are privileged, five-membered heterocyclic scaffolds integral to the bioactivity of numerous natural products, including DNA gyrase inhibitors, translation inhibitors, and potent cytotoxins. In bacterial systems, the genetic instructions for synthesizing these complex architectures are predominantly localized within Thiazole/Oxazole-Modified Microcin (TOMM) biosynthetic gene clusters [1]. This whitepaper provides an in-depth mechanistic analysis of the bipartite enzymatic machinery responsible for 1,3-oxazole biosynthesis and outlines a self-validating experimental protocol for in vitro reconstitution, enabling researchers to harness these pathways for advanced drug development.
The Bipartite Biosynthetic Machinery
The biogenesis of 1,3-oxazoles from ribosomally synthesized precursor peptides is a highly orchestrated, two-step enzymatic process. The structural transformation specifically targets serine or threonine residues embedded within the precursor's peptide backbone.
-
Cyclodehydration: Catalyzed by a YcaO-domain protein (often working in tandem with a scaffolding C-protein), the precursor peptide undergoes an ATP-dependent cyclodehydration to form an oxazoline intermediate [2].
-
Dehydrogenation: An FMN-dependent dehydrogenase (B-protein) subsequently catalyzes a two-electron oxidation of the oxazoline ring to yield the fully aromatic 1,3-oxazole [3].
Enzymatic conversion of Ser/Thr to 1,3-oxazole via YcaO and FMN-dehydrogenase.
Mechanistic Causality: ATP-Dependent Activation by YcaO
A critical question in TOMM biosynthesis is the necessity of ATP for a dehydration reaction. The causality lies in the substantial thermodynamic barrier associated with amide bond activation. The YcaO domain does not function as a simple dehydratase; rather, it acts as an ATP-dependent kinase.
Mechanistically, YcaO phosphorylates the amide carbonyl oxygen of the precursor peptide. This phosphorylation generates a highly reactive O-phosphoimidate intermediate, which effectively lowers the activation energy for the subsequent intramolecular nucleophilic attack by the adjacent serine or threonine hydroxyl group. This drives the reaction down an O-elimination pathway to yield the azoline heterocycle [2]. Furthermore, recent discoveries highlight the evolutionary versatility of these enzymes; for instance, the bifunctional YcaO enzyme KlpD in klebsazolicin biosynthesis simultaneously catalyzes both cyclodehydration and N-terminal amidine formation [4].
Experimental Workflow: In Vitro Reconstitution Protocol
To leverage these pathways for engineering novel peptidomimetics, researchers must reliably reconstitute the TOMM machinery in vitro. The following protocol is designed as a self-validating system to ensure that observed modifications are enzymatically driven rather than artifacts of chemical instability.
Step-by-Step Methodology
Step 1: Protein Expression & Purification Co-express the precursor peptide (e.g., McbA) containing an N-terminal His₆-tag alongside the YcaO cyclodehydratase, scaffolding protein, and FMN-dependent dehydrogenase in E. coli BL21(DE3). Purify all components to homogeneity using Ni-NTA affinity chromatography followed by size-exclusion chromatography.
Step 2: Reaction Assembly (The Causality Checkpoint) In a 50 mM Tris-HCl buffer (pH 7.5), combine:
-
10 µM precursor peptide
-
1 µM YcaO/C-protein complex
-
1 µM Dehydrogenase
-
5 mM ATP and 10 mM MgCl₂
-
50 µM Flavin Mononucleotide (FMN)
Causality Insight: The inclusion of Mg²⁺ is non-negotiable. It coordinates the ATP triphosphate tail, positioning it for nucleophilic attack by the amide carbonyl. Without Mg²⁺, the O-phosphoimidate intermediate cannot form, halting the entire pathway.
Step 3: Incubation & Quenching (The Self-Validating Control) Incubate the reaction mixture at 37°C for 4 hours. Quench the reaction by adding 1% trifluoroacetic acid (TFA) to denature the enzymes. Self-Validation: You must run a parallel negative control reaction strictly lacking ATP. Because oxazolines are chemically unstable and prone to rapid hydrolysis [3], any mass shifts observed in the ATP-minus control indicate non-enzymatic degradation or pre-purification artifacts, invalidating the assay.
Step 4: Proteolytic Cleavage Digest the quenched mixture with Trypsin (1:50 enzyme-to-substrate ratio) at 37°C for 2 hours to cleave the modified core peptide from its leader sequence, simplifying downstream mass analysis.
Step 5: LC-MS/MS Analysis Analyze the digested peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Step-by-step in vitro reconstitution and mass spectrometry validation workflow.
Quantitative Data: Mass Spectrometry Signatures
Accurate interpretation of LC-MS/MS data is paramount for verifying the sequential processing of multi-oxazole containing peptides. The table below summarizes the theoretical mass shifts associated with each biosynthetic stage.
Table 1: Expected Mass Shifts in 1,3-Oxazole Biosynthesis
| Modification Stage | Enzymatic Catalyst | Chemical Transformation | Net Mass Shift (Da) |
| Unmodified Peptide | None | N/A | 0.0000 |
| Oxazoline Formation | YcaO (C/D proteins) | Cyclodehydration (-H₂O) | -18.0106 |
| Oxazole Formation | FMN-Dehydrogenase (B protein) | Oxidation (-2e⁻, -2H⁺) | -20.0262 |
| Mis-processing | None (Chemical Instability) | Ring opening (+H₂O) | 0.0000 (Reverts to unmodified) |
Note: Due to their chemical instability, intermediate oxazolines rapidly hydrolyze back to the unmodified amino acid if not swiftly oxidized by the dehydrogenase [3]. Therefore, detecting a clean -20 Da shift is the definitive hallmark of successful, complete processing.
Future Directions in Drug Development
The inherent modularity of the TOMM biosynthetic machinery presents a transformative opportunity for bioengineering. By strategically mutating the precursor peptide sequence and exploiting the broad substrate tolerance of YcaO cyclodehydratases, drug development professionals can generate extensive libraries of novel, oxazole-containing peptidomimetics. Moving forward, structural elucidation of transient YcaO-substrate complexes will be critical for the rational engineering of these pathways, ultimately accelerating the discovery of next-generation therapeutics.
References
-
Title: Thiazole/oxazole-modified microcins: complex natural products from ribosomal templates Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases Source: ACS Publications URL: [Link]
-
Title: YcaO domains utilize ATP to activate amide backbones during peptide cyclodehydrations Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Biosynthesis of Translation Inhibitor Klebsazolicin Proceeds through Heterocyclization and N-Terminal Amidine Formation Catalyzed by a Single YcaO Enzyme Source: Journal of the American Chemical Society (JACS) URL: [Link]
Sources
- 1. Thiazole/oxazole-modified microcins: complex natural products from ribosomal templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YcaO domains utilize ATP to activate amide backbones during peptide cyclodehydrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Toxicity and Safety Profile of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate: A Technical Whitepaper
Executive Summary
Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is a highly functionalized heterocyclic intermediate frequently utilized in the rational design of antiviral, antibacterial, and antineoplastic pharmacophores[1][2]. While the oxazole core is a privileged scaffold in medicinal chemistry, the specific substitution pattern of this molecule—comprising a 5-methyl group, a 2-propanoyl moiety, and a 4-carboxylate methyl ester—creates a unique physicochemical and toxicological profile. This whitepaper provides an in-depth analysis of its structural liabilities, predicted metabolic clearance pathways, and the self-validating experimental protocols required to establish a rigorous safety margin for downstream drug development.
Physicochemical Properties & Toxicophore Analysis
Understanding the safety profile of this compound requires a mechanistic deconstruction of its structural elements. As a Senior Application Scientist, I evaluate molecules not just by their bulk properties, but by how each functional group dictates cellular interactions and biotransformation[1].
-
The 1,3-Oxazole Core: Provides structural rigidity and acts as a hydrogen-bond acceptor. While generally associated with low intrinsic toxicity, electron-rich oxazoles can undergo bioactivation[1].
-
4-Carboxylate Methyl Ester: This is a classic metabolic "soft spot." Methyl esters are highly susceptible to rapid cleavage by ubiquitous plasma and hepatic carboxylesterases[3]. In drug design, this intentional lability serves as a self-limiting toxicity mechanism, ensuring the molecule is rapidly converted to a polar, membrane-impermeable carboxylic acid, thereby preventing chronic systemic accumulation.
-
5-Methyl Substitution: The presence of a methyl group at the C5 position sterically shields the oxazole ring, effectively blocking direct nucleophilic attack or Cytochrome P450 (CYP)-mediated epoxidation at this site[1]. This directs metabolism toward predictable, less toxic aliphatic oxidation pathways.
-
2-Propanoyl Group: This acyl moiety introduces an electrophilic carbonyl carbon. While sterically hindered, it remains a potential site for aldo-keto reductase (AKR) mediated reduction or CYP-mediated alpha-carbon hydroxylation.
Metabolic Profiling & Pharmacokinetics (ADMET)
The primary clearance mechanism for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is ester hydrolysis[3]. The resulting 4-carboxylic acid metabolite exhibits significantly lower lipophilicity, reducing its ability to cross cell membranes and intercalate with intracellular targets, leading to rapid renal excretion[4]. Secondary phase I metabolism involves CYP450 enzymes (e.g., CYP3A4, CYP2C9), which catalyze the aliphatic oxidation of the 5-methyl group or the 2-propanoyl chain[5][6].
Caption: Metabolic biotransformation pathways via carboxylesterases and CYP450 enzymes.
Toxicological Profile: Extrapolated Endpoints
Due to the highly specific nature of this intermediate, toxicological data is extrapolated from structurally homologous compounds, such as ethyl 2-bromooxazole-4-carboxylate and biologically active oxazole-4-carboxamides[7][8]. The compound exhibits a manageable safety profile but requires stringent occupational handling protocols.
Table 1: Extrapolated Toxicological Endpoints and Safety Margins
| Endpoint | Assay / Model | Extrapolated Value | Risk Assessment |
| Basal Cytotoxicity (CC50) | LLC-MK2 / HepG2 Cells | > 50 µM | Low Cytotoxicity[8] |
| Acute Oral Toxicity (LD50) | Rodent Model (In Silico) | > 2000 mg/kg | GHS Category 5 (Unclassified)[9] |
| Metabolic Half-Life (t1/2) | Human Liver Microsomes | < 30 minutes | Rapid Clearance (Esterase-driven)[6] |
| Skin Irritation | In Vitro Epidermis | Irritant | GHS Category 2[7] |
| Eye Irritation | Bovine Corneal Opacity | Severe Irritant | GHS Category 2A[7] |
Experimental Protocols for Safety Validation
To transition this compound from a chemical intermediate to a validated biological tool, its safety must be empirically proven through self-validating assay systems. The following protocols are designed to establish causality between the compound's structure and its biological effects.
Protocol 1: In Vitro Cytotoxicity Assay (Adapted from OECD TG 129)
Causality Rationale: Utilizing the BALB/c 3T3 cell line allows for the precise assessment of basal cytotoxicity. By measuring the concentration that inhibits cell viability by 50% (IC50), we can accurately predict starting doses for downstream acute oral toxicity testing, thereby minimizing animal use and establishing a baseline safety margin[10][11].
Step-by-Step Methodology:
-
Cell Culture Preparation: Seed BALB/c 3T3 fibroblasts in 96-well microplates at a density of 4 × 10³ cells/well in DMEM supplemented with 10% calf serum and 1% penicillin-streptomycin. Incubate overnight at 37°C with 5% CO₂ to allow for cell adhesion[10].
-
Compound Dosing: Dissolve the oxazole derivative in analytical-grade DMSO. Prepare a 7-point serial dilution in culture media (range: 1 µM to 1000 µM), ensuring the final DMSO concentration never exceeds 1% to prevent solvent-induced cytotoxicity[5].
-
Exposure & Controls: Replace the incubation media with the compound-dosed media. Include a vehicle control (1% DMSO) and a positive control (e.g., Sodium Lauryl Sulfate) to validate assay sensitivity. Incubate for 48 hours.
-
Viability Quantification: Remove media and add Neutral Red dye (or a fluorogenic resazurin substrate). Incubate for 3 hours, wash, and extract the dye. Quantify absorbance/fluorescence via a microplate reader[10].
-
Data Synthesis: Calculate the IC50 using non-linear regression analysis. An IC50 > 100 µM confirms the compound's low basal cytotoxicity profile.
Protocol 2: Cytochrome P450 Metabolic Stability Assay
Causality Rationale: Incubating the compound with Human Liver Microsomes (HLMs) and NADPH simulates hepatic phase I metabolism. This assay identifies the intrinsic clearance rate (CLint) and flags the formation of reactive electrophilic intermediates that could induce hepatotoxicity[6][12].
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound[6].
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium. Initiate the metabolic reaction by adding 1 mM of the cofactor NADPH[6].
-
Time-Course Sampling: At specific intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them to a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard[6].
-
Protein Precipitation: Centrifuge the quenched plates at 3000 × g for 10 minutes to pellet the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the exponential disappearance of the parent compound. Calculate the in vitro half-life (t1/2) and scale up to predict total hepatic clearance[6].
Caption: Sequential in vitro toxicity and metabolic stability screening workflow.
Occupational Safety and Handling
Given its structural alerts for mucosal and dermal irritation (extrapolated from related halogenated oxazoles), strict occupational hygiene is mandatory[7].
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tight-fitting chemical safety goggles, and a lab coat. A NIOSH-approved respirator is required if aerosolization or dust generation is possible[7].
-
Storage Conditions: The compound must be stored in a cool, dry, well-ventilated environment away from strong oxidizing agents. Containers must be tightly sealed under an inert atmosphere (e.g., Argon) to prevent premature ester hydrolysis driven by atmospheric moisture[7].
References
-
Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach Source: PMC / NIH 13
-
Lonidamine-1,3,4-oxadiazole derivatives with antiproliferative effects on HCT116 colon cancer cell lines Source: PMC / NIH 4
-
Oxazole-Based Molecules in Anti-viral Drug Development Source: International Journal of Pharmaceutical Research and Applications 1
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates Source: ResearchGate 3
-
Ethyl 2-bromooxazole-4-carboxylate Safety Data Sheet Source: AK Scientific, Inc. 7
-
Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity Source: PMC / NIH 8
-
In Vitro Safety and Efficacy Evaluation of a Juniperus communis Callus Culture Extract Source: MDPI 10
-
Miniaturization and automation of cytochrome P450 inhibition assays Source: OYC Americas 5
-
Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source: Springer Nature6
-
ICCVAM TEST METHOD EVALUATION REPORT - In Vitro Cytotoxicity Test Methods Source: Europa TSAR 11
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Lonidamine-1,3,4-oxadiazole derivatives with antiproliferative effects on HCT116 colon cancer cell lines: biological evaluation, ADMET, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oyc.co.jp [oyc.co.jp]
- 6. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. aksci.com [aksci.com]
- 8. Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4284786A - 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 12. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Crystallographic Analysis of Substituted 1,3-Oxazole-4-Carboxylates for Drug Discovery
This guide provides an in-depth technical overview of the methodologies and interpretations crucial for the crystallographic analysis of substituted 1,3-oxazole-4-carboxylates, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. While crystallographic data for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is not publicly available, this guide will utilize a closely related and structurally significant analogue, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate , to illustrate the core principles and experimental workflows. The insights derived are broadly applicable to the target molecule and its congeners.
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and designing novel therapeutic agents.[2]
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The methodologies employed are critical as the quality of the crystal directly impacts the resolution and reliability of the final structure.
The synthesis of functionalized oxazole-4-carboxylates often involves multi-step sequences. A common and effective route is the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, which allows for the construction of the 1,2-oxazole ring system.[3] For 1,3-oxazoles, various synthetic strategies have been developed, including the cyclization of N-acyl-β-halodehydroaminobutyric acid derivatives.[1]
A representative synthetic pathway for obtaining a substituted oxazole-4-carboxylate is outlined below. This process highlights the key transformations leading to the core scaffold.
Caption: Generalized synthetic workflow for oxazole-4-carboxylates.
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous control over experimental conditions. Slow evaporation of a saturated solution is a widely used and effective technique.
Step-by-Step Protocol:
-
Purification of the Crude Product: The synthesized compound must be purified to the highest possible degree, typically through column chromatography on silica gel. The purity should be confirmed by analytical techniques such as NMR and mass spectrometry.[2]
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For the representative compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a mixture of dichloromethane and methanol was found to be effective.[2]
-
Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution and create a nearly saturated solution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a beaker covered with perforated parafilm) at room temperature. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute beyond its saturation point and promoting the formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.
Part 2: Single-Crystal X-ray Diffraction: From Diffraction Pattern to Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays are generated, monochromatized, and directed onto the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step is crucial for preparing the data for structure solution.
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. This is typically achieved using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data to generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined using a least-squares minimization process. In this iterative process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction data. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions.
-
Structural Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, and intermolecular interactions. The quality of the structure is validated using various crystallographic metrics.
Part 3: Interpretation of Crystallographic Data: A Case Study
The crystallographic data for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides a wealth of information about its molecular and supramolecular structure.[2]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂BrNO₄ |
| Formula Weight | 326.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234(5) |
| b (Å) | 15.6789(8) |
| c (Å) | 17.8967(9) |
| α (°) | 90 |
| β (°) | 98.765(2) |
| γ (°) | 90 |
| Volume (ų) | 2808.1(2) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.543 |
| R-factor (%) | 4.56 |
Data sourced from the study by Murtuja et al. (2023).[2]
The asymmetric unit of the title compound contains two independent molecules, which are arranged in an inverted planar orientation. The crystal structure is stabilized by a network of intermolecular C-H···O hydrogen bonds. These non-covalent interactions are crucial in determining the packing of the molecules in the crystal lattice and can provide insights into potential binding interactions in a biological context.
The analysis of intermolecular contacts through Hirshfeld surface analysis reveals the nature and extent of these interactions, providing a quantitative measure of the close contacts between molecules in the crystal.
Part 4: Implications for Drug Development
The detailed structural information obtained from crystallographic studies is invaluable for drug development professionals.
-
Structure-Activity Relationship (SAR) Studies: By understanding the precise three-dimensional structure of a molecule, researchers can rationalize its biological activity and design new analogues with improved potency and selectivity.
-
Rational Drug Design: Crystal structures of ligands bound to their biological targets (e.g., enzymes, receptors) provide a blueprint for the design of new drugs with optimized binding interactions.
-
Polymorph Screening: Crystallographic analysis is essential for identifying and characterizing different crystalline forms (polymorphs) of a drug substance. Polymorphs can have different physical properties, such as solubility and stability, which can significantly impact the bioavailability and shelf-life of a pharmaceutical product.
References
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9. [Link]
-
Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of oxazole 8d. [Link]
Sources
Step-by-step synthesis protocol for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
Application Note: Regioselective C2-Acylation for the Synthesis of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis & Methodology Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Introduction & Strategic Rationale
Oxazoles are privileged heterocyclic scaffolds frequently utilized in medicinal chemistry, notably in the development of kinase inhibitors, anti-inflammatory agents, and complex natural product analogues[1]. The target compound, Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate (CAS: 61183-13-9), features a highly functionalized 2,4,5-trisubstituted oxazole core.
While de novo ring synthesis (such as the Hantzsch oxazole synthesis) is common, constructing this specific substitution pattern is most efficiently achieved via the late-stage, regioselective C2-functionalization of a pre-existing oxazole ring. Our protocol utilizes Methyl 5-methyl-1,3-oxazole-4-carboxylate as the starting material[2][3], leveraging directed lithiation followed by electrophilic trapping.
Mechanistic Insights: The Lithiooxazole Equilibrium
The fundamental challenge in the C2-functionalization of oxazoles is the inherent instability of the 2-lithiooxazole intermediate. Upon deprotonation at the C2 position, the cyclic 2-lithiooxazole exists in a rapid, temperature-dependent equilibrium with its acyclic valence bond tautomer, an isonitrile enolate[4][5].
Causality in Reagent Selection:
-
Base Selection (LiHMDS vs. n-BuLi): Standard protocols often utilize n-butyllithium (n-BuLi) for oxazole deprotonation. However, our starting material contains a sensitive C4 methyl ester. To prevent nucleophilic attack by the base on the ester carbonyl, we utilize Lithium bis(trimethylsilyl)amide (LiHMDS). Literature confirms that sensitive functionalities, such as esters, are well-tolerated when LiHMDS is employed at cryogenic temperatures[4].
-
Electrophile Selection (Weinreb Amide): To introduce the propanoyl (propionyl) group at C2 without the risk of over-addition (which is common when using acyl chlorides), we employ N-methoxy-N-methylpropionamide (a Weinreb amide). The stable tetrahedral intermediate formed upon nucleophilic attack prevents secondary reactions until the aqueous quench.
Mechanistic pathway of C2-lithiation and equilibrium dynamics prior to electrophilic trapping.
Experimental Protocol
Quantitative Reaction Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 5-methyl-1,3-oxazole-4-carboxylate | 141.12 | 1.0 | 1.41 g (10.0 mmol) | Starting Material |
| LiHMDS (1.0 M in THF) | 167.33 | 1.1 | 11.0 mL (11.0 mmol) | Non-nucleophilic Base |
| N-Methoxy-N-methylpropionamide | 117.15 | 1.2 | 1.41 g (12.0 mmol) | Acylating Agent |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 50.0 mL | Solvent |
| Saturated NH₄Cl (aq) | - | - | 20.0 mL | Quench |
Step-by-Step Methodology
Note: This procedure must be conducted under a strictly inert atmosphere (Argon or Nitrogen) utilizing oven-dried glassware, as the 2-lithiooxazole intermediate is highly sensitive to moisture.
-
System Preparation: Purge a 100 mL three-neck round-bottom flask with argon. Charge the flask with Methyl 5-methyl-1,3-oxazole-4-carboxylate (1.41 g, 10.0 mmol) and anhydrous THF (40.0 mL).
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Regioselective Lithiation: Using a syringe pump, add LiHMDS (11.0 mL of a 1.0 M solution in THF, 11.0 mmol) dropwise over 15 minutes. Maintain the internal temperature strictly below -70 °C to suppress the irreversible decomposition of the isonitrile enolate tautomer[1][6]. Stir the resulting mixture at -78 °C for 30 minutes.
-
Electrophilic Trapping: Dissolve N-methoxy-N-methylpropionamide (1.41 g, 12.0 mmol) in anhydrous THF (10.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction Maturation: Allow the reaction to stir at -78 °C for an additional 1 hour, then gradually remove the cooling bath, allowing the system to warm to 0 °C over 1 hour.
-
Quench and Workup: Quench the reaction by the rapid addition of saturated aqueous NH₄Cl (20.0 mL). Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Purification: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 90:10 to 70:30) to afford the target compound.
Analytical Validation
To ensure the integrity of the self-validating protocol, the isolated product must be characterized to confirm complete C2-acylation and the preservation of the C4 ester.
| Analytical Method | Expected Diagnostic Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.92 (s, 3H, -OCH₃), 3.05 (q, J = 7.2 Hz, 2H, -CH₂-), 2.68 (s, 3H, oxazole-CH₃), 1.21 (t, J = 7.2 Hz, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 188.5 (C=O ketone), 162.1 (C=O ester), 157.4 (C5), 156.2 (C2), 128.3 (C4), 52.1 (-OCH₃), 32.4 (-CH₂-), 12.1 (oxazole-CH₃), 7.8 (-CH₃). |
| LC-MS (ESI+) | Calculated for C₉H₁₁NO₄ [M+H]⁺: 198.07; Found: 198.1. |
References
-
A Two-Stage Iterative Process for the Synthesis of Poly-oxazoles Organic Letters, American Chemical Society. URL:[Link][4]
-
Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination The Journal of Organic Chemistry, American Chemical Society. URL:[Link][1]
-
Deprotonation of benzoxazole and oxazole using lithium magnesates PubMed, National Institutes of Health. URL:[Link][5]
-
Methyl 5-methyl-1,3-oxazole-4-carboxylate (Starting Material Data) Appretech Scientific Limited. URL:[Link][2]
Sources
Topic: A Robust, Validated HPLC Method for the Analysis of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate. The narrative moves beyond a simple protocol, elucidating the scientific rationale behind each decision in the method development process, from initial analyte characterization to final validation according to ICH guidelines. This document is intended for researchers, analytical scientists, and drug development professionals requiring a reliable, robust, and validated method for the quantification and purity assessment of this and structurally similar oxazole derivatives.
Introduction and Chromatographic Considerations
The oxazole ring is a key structural motif in many pharmaceutically active compounds and functional materials.[1][2][3] The accurate and precise analysis of novel oxazole derivatives, such as Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate, is therefore critical for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) remains an indispensable tool for this purpose, offering high resolution and sensitivity.[4]
The objective of this work was to develop a method suitable for its intended purpose, a principle that forms the foundation of any analytical procedure validation.[5][6] The development process was guided by the physicochemical properties inferred from the analyte's structure.
-
Structure and Polarity: The analyte possesses a methyl ester, a ketone, and a substituted oxazole ring. This combination of moderately polar functional groups with non-polar alkyl regions suggests that the compound is best suited for Reversed-Phase (RP) HPLC. A C18 stationary phase is the logical first choice due to its versatility and wide applicability for moderately polar to non-polar compounds.[4]
-
Detection: The 1,3-oxazole ring, conjugated with carbonyl groups, acts as a chromophore, making UV detection a highly suitable technique.[7] Studies on various oxazole derivatives confirm strong UV absorbance, typically with maxima (λmax) in the range of 230-380 nm.[8][9] A Photo Diode Array (PDA) detector is recommended during development to scan the entire UV spectrum and identify the optimal detection wavelength for maximum sensitivity and specificity.
The Method Development Strategy: A Systematic Approach
Effective HPLC method development is a systematic process, not a random walk.[7][10] Our approach eschews trial-and-error in favor of a structured, multi-stage strategy designed to efficiently arrive at a robust and reliable method. This process is visualized in the workflow diagram below.
Caption: Workflow for systematic HPLC method development and validation.
Step 1: Initial Scouting Run: The first injection should be a broad, fast gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to quickly determine the approximate retention time of the analyte and reveal the presence of any impurities.[7] This initial run provides the critical information needed for all subsequent optimization steps.
Step 2: Mobile Phase Selection and Optimization: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. Their differing physicochemical properties can lead to significant changes in selectivity.[11] We begin with ACN due to its lower viscosity and UV cutoff. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is added to the aqueous mobile phase to control the ionization of any silanol groups on the stationary phase, thereby improving peak shape.[7][12]
Step 3: Gradient Optimization: Based on the scouting run, a more focused gradient is developed around the elution time of the main peak to ensure adequate resolution from any closely eluting impurities. The slope of the gradient is adjusted to control the separation (a shallower gradient increases resolution).
Detailed Analytical Method Protocol
This section provides the final, optimized, and validated method for the analysis of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate.
Materials and Reagents
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water.
-
Reagent: Formic Acid (≥98%).
-
Analyte: Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate reference standard.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with Diode Array Detector (DAD) |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 40% B; 2-12 min: 40-80% B; 12-14 min: 80% B; 14-14.1 min: 80-40% B; 14.1-18 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (Acquired from PDA spectrum at peak apex) |
| Run Time | 18 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Preparation: Prepare sample solutions at a target concentration of 100 µg/mL in the sample diluent. Filter through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R1))
Developing a method with validation in mind is crucial for a smooth transition from R&D to routine use.[4] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5][6][13] The following protocols outline the validation experiments for this method.
System Suitability
Before any validation run, the suitability of the chromatographic system must be confirmed. Six replicate injections of the 100 µg/mL working standard are performed.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
To demonstrate that the method is stability-indicating, forced degradation studies are performed. The analyte is exposed to stress conditions to produce degradation products. The method is specific if the main peak is resolved from all degradation peaks and excipients.
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl; heat at 80°C for 4 hours, then neutralize.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH; heat at 80°C for 2 hours, then neutralize.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂; store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.
Linearity
Linearity is established by preparing a series of at least five concentrations across the desired range.
-
Prepare calibration standards at 50, 75, 100, 125, and 150 µg/mL from the stock solution.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by analyzing samples with known amounts of the analyte (spiked placebo or by standard addition).
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst and/or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined from the linearity curve based on the standard deviation of the response and the slope.[5]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercepts of the regression line, and S = slope of the calibration curve.
-
Robustness
Robustness is evaluated by making small, deliberate variations in the method parameters to assess its reliability.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: Vary the final percentage of the organic modifier by ±2%.
-
Acceptance Criteria: System suitability parameters must still be met, and the peak should not show significant changes in resolution or shape.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the analysis of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate. The systematic development approach, grounded in chromatographic principles, resulted in a high-quality separation. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is suitable for its intended purpose in a quality control environment, including for assay, purity determination, and stability studies.
References
-
Title: A Three-Pronged Template Approach for Rapid HPLC Method Development Source: LCGC North America URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: HPLC Method Development: Lessons from 5 Years in Analytical R&D Source: Medium URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: HPLC Method Development Source: ResearchGate URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Practical HPLC method development screening Source: Element Lab Solutions URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Strategies for HPLC Method Development - Webinar Recording Source: YouTube (Mourne Training Services) URL: [Link]
-
Title: Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Separation of Oxazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability Source: Cureus URL: [Link]
-
Title: A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I Source: SciELO URL: [Link]
-
Title: Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF Source: ResearchGate URL: [Link]
-
Title: The electronic states of oxazole studied by VUV absorption and electron energy-loss (EEL) spectroscopies, and ab initio configuration interaction methods Source: INIS-IAEA URL: [Link]
-
Title: RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali -induced degradation product Source: MedCrave online URL: [Link]
-
Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: ResearchGate URL: [Link]
-
Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Source: PMC URL: [Link]
-
Title: Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medium.com [medium.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the Catalytic Preparation of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic Strategy: A Rhodium-Catalyzed Approach to Polysubstituted Oxazoles
The synthesis of highly substituted oxazoles can be efficiently achieved through the reaction of α-diazo-β-ketoesters with amides, catalyzed by rhodium(II) complexes. This methodology offers a powerful tool for the construction of the oxazole core with precise control over the substitution pattern. The proposed synthetic strategy for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate involves a two-step sequence:
-
Diazo Transfer Reaction: Synthesis of the key precursor, methyl 2-diazo-3-oxopentanoate, from methyl 3-oxopentanoate.
-
Rhodium-Catalyzed N-H Insertion and Cyclodehydration: The rhodium-catalyzed reaction of the diazo intermediate with propanamide, followed by an in-situ or subsequent cyclodehydration to furnish the target oxazole.
Rhodium(II) acetate dimer [Rh₂(OAc)₄] is a commonly employed and effective catalyst for the decomposition of the diazo compound, leading to the formation of a rhodium carbene intermediate. This highly reactive species then undergoes N-H insertion into the amide N-H bond of propanamide. The resulting adduct can then be cyclized and dehydrated to form the stable aromatic oxazole ring.
Experimental Protocols
Part 1: Synthesis of Methyl 2-diazo-3-oxopentanoate (Precursor)
This procedure is adapted from standard diazo transfer methodologies.[1]
Materials:
-
Methyl 3-oxopentanoate
-
4-Acetamidobenzenesulfonyl azide (p-ABSA)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of methyl 3-oxopentanoate (1.0 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of 4-acetamidobenzenesulfonyl azide (1.1 eq) in anhydrous acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 2-diazo-3-oxopentanoate.
Part 2: Synthesis of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
This protocol is based on the rhodium-catalyzed synthesis of substituted oxazoles.[2][3]
Materials:
-
Methyl 2-diazo-3-oxopentanoate (from Part 1)
-
Propanamide
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of propanamide (1.5 eq) in anhydrous dichloromethane under an inert atmosphere, add methyl 2-diazo-3-oxopentanoate (1.0 eq).
-
Add rhodium(II) acetate dimer (0.01 eq) to the stirred solution. Gas evolution (N₂) should be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the diazo compound is consumed (monitored by TLC, disappearance of the characteristic yellow spot).
-
Cool the reaction mixture to 0 °C and add pyridine (2.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq) for the cyclodehydration step.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate.
Catalyst Performance and Optimization
The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. The following table summarizes general observations for similar rhodium-catalyzed oxazole syntheses found in the literature.
| Catalyst | Solvent | Temperature (°C) | Typical Yields | Notes |
| Rh₂(OAc)₄ | Dichloromethane | Room Temperature | Good to Excellent | Most common and reliable catalyst for this transformation. |
| Rh₂(esp)₂ | Dichloromethane | Room Temperature | High | Can offer improved yields and stereoselectivity in certain cases. |
| Cu(acac)₂ | Toluene | 80-110 | Moderate to Good | A less expensive alternative to rhodium, but may require higher temperatures. |
Optimization Parameters:
-
Catalyst Loading: Typically ranges from 0.5 to 2 mol%. Lowering the catalyst loading can be economically beneficial but may require longer reaction times.
-
Solvent: Dichloromethane and 1,2-dichloroethane are common solvents. Toluene can also be used, particularly with copper catalysts.
-
Dehydrating Agent: Trifluoroacetic anhydride is a powerful dehydrating agent that promotes rapid cyclization. Other reagents such as Burgess reagent or phosphorus oxychloride can also be employed, though they may require different reaction conditions. Thermal cyclodehydration is also a possibility but may necessitate higher temperatures.
Workflow and Mechanistic Overview
The synthetic workflow and the key catalytic step are illustrated in the following diagrams.
Caption: Synthetic workflow for the preparation of the target molecule.
Caption: Simplified catalytic cycle for the rhodium-catalyzed oxazole synthesis.
References
-
Moody, C. J., & Roff, G. J. (2009). Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones. The Journal of Organic Chemistry, 74(24), 9343–9352. [Link]
-
Padwa, A., & Ku, H. (1980). Rhodium(II) acetate catalyzed reactions of ethyl 2-diazo-3-oxobutanoate with nitriles. A convenient synthesis of 2,5-disubstituted-4-carbethoxyoxazoles. The Journal of Organic Chemistry, 45(18), 3756–3758. [Link]
-
Danishefsky, S., & Rovnyak, G. (1975). A convenient preparation of 4-acetamidobenzenesulfonyl azide. The Journal of Organic Chemistry, 40(1), 114–115. [Link]
-
Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazocarbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. [Link]
-
Hansen, T. V., & Skattebøl, L. (2001). The reaction of ethyl 2-diazo-3-oxobutanoate with amides and thioamides catalyzed by rhodium(II) acetate. A new synthesis of 5-substituted 4-ethoxycarbonyl-2-methyloxazoles and -thiazoles. Tetrahedron, 57(11), 2217-2222. [Link]
-
Moody, C. J., & Taylor, R. J. (1990). The reaction of ethyl 2-diazo-3-oxobutanoate with amides and thioamides: a new synthesis of 2,5-disubstituted 4-ethoxycarbonyloxazoles and -thiazoles. Tetrahedron Letters, 31(29), 4163-4166. [Link]
Sources
In vivo dosing protocols for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
Application Note: In Vivo Dosing and Pharmacokinetic Profiling of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Executive Summary & Pharmacological Context
Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate (MMPO) represents a highly specific, lipophilic heterocyclic scaffold. Oxazole-based compounds have garnered significant attention in preclinical drug development, demonstrating potent disease-modifying effects in neurodegenerative models as Prolyl Oligopeptidase (PREP) ligands[1]. Furthermore, recent high-throughput screenings have identified functionalized oxazole-4-carboxamides as broad-spectrum antiviral agents[2].
However, transitioning oxazole-4-carboxylates from in vitro hits to in vivo probes presents two distinct pharmacological challenges:
-
Aqueous Insolubility: The lipophilicity of the oxazole core necessitates advanced co-solvent formulation strategies to achieve systemic exposure[3].
-
Esterase Liability: The methyl ester moiety at the 4-position is highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases.
This guide provides a self-validating, step-by-step in vivo dosing and pharmacokinetic (PK) protocol designed to overcome these liabilities, ensuring accurate quantification of the parent compound and robust pharmacodynamic (PD) correlation.
Physicochemical Profiling & Formulation Strategy
To achieve reproducible in vivo exposure, the formulation must bridge the gap between the compound's lipophilicity and the physiological aqueous environment. Simple aqueous vehicles will result in precipitation, leading to erratic absorption and fatal microembolisms during Intravenous (IV) administration.
Causality in Formulation: We utilize a ternary co-solvent system. Dimethyl sulfoxide (DMSO) disrupts the crystalline lattice of the oxazole; Polyethylene Glycol 400 (PEG400) acts as a primary solvent and absorption enhancer; and Tween-80 (Polysorbate 80) provides micellar stabilization to prevent precipitation upon dilution in the bloodstream.
Table 1: Recommended Vehicle Formulations for Oxazole-4-Carboxylates
| Route | Formulation Composition (v/v) | Max Dosing Volume (Mice) | Target Concentration |
| IV | 5% DMSO / 40% PEG400 / 55% Saline | 5 mL/kg | 1.0 - 2.0 mg/mL |
| PO | 5% DMSO / 10% Tween-80 / 85% Saline | 10 mL/kg | 2.0 - 5.0 mg/mL |
| IP | 5% DMSO / 30% PEG400 / 5% Tween-80 / 60% Saline | 10 mL/kg | 2.0 - 5.0 mg/mL |
Note: Always add solvents sequentially (DMSO → PEG400/Tween-80 → Saline) and vortex vigorously between steps to prevent crashing.
In Vivo Pharmacokinetic (PK) Protocol
The following protocol establishes a baseline for bioavailability (F%) and clearance (CL). Because MMPO contains a vulnerable methyl ester, ex vivo hydrolysis during blood collection will artificially inflate clearance rates. Therefore, esterase inhibition during sampling is a non-negotiable requirement.
Step-by-Step Methodology:
-
Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to Oral (PO) dosing to standardize gastric emptying. IV cohorts may remain fed.
-
Dosing:
-
IV Cohort: Administer 2 mg/kg via lateral tail vein injection over 10 seconds.
-
PO Cohort: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle.
-
-
Serial Blood Sampling (The Esterase Trap):
-
Pre-fill K2EDTA microcentrifuge tubes with 2 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) to immediately halt plasma esterase activity upon collection.
-
Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Isolation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled tubes and store at -80°C until LC-MS/MS analysis.
In Vivo PK/PD Workflow for Oxazole-4-Carboxylates.
Self-Validating LC-MS/MS Bioanalysis
To ensure trustworthiness, the bioanalytical method must be a self-validating system. Matrix effects from plasma lipids can cause ion suppression, leading to false-negative exposure data.
-
Sample Precipitation: Aliquot 20 µL of plasma. Add 100 µL of ice-cold Acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS) (e.g., MMPO-d3).
-
Self-Validation Control: Prepare a "Blank Matrix Spike" by adding known concentrations of MMPO to drug-free mouse plasma. The recovery rate of this spike must fall between 85-115% to validate the extraction efficiency.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Detection: Monitor the transition of the parent mass to the dominant oxazole fragment via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Table 2: Standardized PK Sampling Schedule and Expected Parameters
| Parameter | Definition | Expected Profile for Oxazole Esters |
| Tmax | Time to maximum plasma concentration | 0.5 - 1.0 hr (PO) due to rapid lipophilic absorption |
| Cmax | Maximum plasma concentration | Dose-dependent; typically >500 ng/mL at 10 mg/kg PO |
| T1/2 | Elimination half-life | 1.5 - 3.0 hrs (Rapid phase due to residual esterase activity) |
| F% | Oral Bioavailability | 20 - 40% (Limited by first-pass hepatic metabolism) |
Pharmacodynamic (PD) & Efficacy Modeling
Depending on the targeted therapeutic area, the in vivo efficacy of the oxazole derivative must be correlated with the PK data. Taking the well-documented role of oxazoles as PREP inhibitors in Parkinson's Disease models as a proxy[1], target engagement is measured via tissue collection.
-
Tissue Harvesting: At Tmax (typically 1 hour post-dose), euthanize a subset of mice. Perfuse transcardially with ice-cold PBS to remove blood from the cerebrovasculature.
-
Brain Homogenization: Isolate the striatum and substantia nigra. Homogenize in RIPA buffer containing protease inhibitors.
-
Target Engagement Assay: Measure the reduction of α-synuclein dimerization or Reactive Oxygen Species (ROS) production via ELISA or fluorometric assays.
Pharmacodynamic mechanism of oxazole-based PREP inhibitors in neuroprotection.
By strictly adhering to the esterase-inhibition protocols and co-solvent formulation guidelines outlined above, researchers can ensure that the PK/PD relationship of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is accurately characterized, preventing false-negative attrition during preclinical development.
References
-
Kilpeläinen, T. P., et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease. Journal of Medicinal Chemistry, 66(11), 7475-7496.[Link][1]
-
Jung, B., et al. (2025). Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. Pharmaceutics, 17(11), 1477.[Link][2]
-
Takeuchi, K., et al. (1998). Development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition. 3. Synthesis and biological activities of oxazolecarboxamide-substituted omega-phenyl-omega-(3-pyridyl)alkenoic acid derivatives and related compounds. Journal of Medicinal Chemistry, 41(27), 5362-5374.[Link][3]
Sources
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of dual-acting agents for thromboxane receptor antagonism and thromboxane synthase inhibition. 3. Synthesis and biological activities of oxazolecarboxamide-substituted omega-phenyl-omega-(3-pyridyl)alkenoic acid derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent thermal degradation of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
Technical Support Center: Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
A Guide to Ensuring Compound Integrity and Experimental Reproducibility
Frequently Asked Questions (FAQs)
Q1: What is Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate, and why is its thermal stability a concern?
Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is a substituted oxazole, a class of five-membered heterocyclic compounds that are crucial building blocks in medicinal chemistry.[1] The specific arrangement of its functional groups—a methyl ester at the C4 position, a propanoyl group at C2, and a methyl group at C5—makes it a valuable intermediate for synthesizing more complex molecules.
Thermal stability is a critical parameter because degradation of the starting material can lead to failed reactions, the formation of unknown impurities, and non-reproducible experimental results. Understanding and controlling the factors that influence its stability is paramount for any application, from small-scale synthesis to process development.
Q2: Are oxazole rings generally considered thermally stable?
The oxazole ring itself is an aromatic system and is generally considered to be thermally stable, often capable of withstanding high boiling temperatures without decomposition.[2][3][4] However, this intrinsic stability can be significantly influenced by the nature and position of its substituents. The overall thermal liability of a molecule like Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is a composite of the stability of the oxazole core and its attached functional groups. For instance, certain substituted oxazoles, particularly those with 5-hydroxy-4-carboxylate motifs, have been shown to be unstable towards ring-opening and decarboxylation.[5] While our target compound does not have a hydroxyl group, the presence of the ester and ketone functionalities introduces potential weak points.
Q3: What are the likely mechanisms of thermal degradation for this specific compound?
While specific pyrolysis studies on this exact molecule are not publicly available, we can hypothesize potential degradation pathways based on its structure and the known reactivity of related compounds. Elevated temperatures can provide the necessary activation energy for several degradation mechanisms:
-
Hydrolysis of the Methyl Ester: If trace amounts of water are present, high temperatures can accelerate the hydrolysis of the methyl ester at the C4 position to form the corresponding carboxylic acid. This new species may have different solubility and reactivity, and could potentially undergo subsequent decarboxylation upon further heating.
-
Ring Cleavage: Studies on the thermal decomposition of related heterocycles like isoxazoles and oxadiazoles show that ring fragmentation is a common pathway at high temperatures (e.g., >300-400°C), often leading to the formation of nitriles, isocyanates, and carbon oxides.[6][7][8] For this compound, a plausible fragmentation could yield smaller, volatile molecules.
-
Side-Chain Reactions: The propanoyl group at the C2 position could potentially undergo reactions, although this is generally less likely to be the primary degradation pathway compared to ester hydrolysis or ring fragmentation.
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for the target molecule.
Q4: How can I detect and monitor the thermal degradation of my compound?
A multi-faceted analytical approach is the most robust way to assess purity and detect degradation.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantitative analysis. A reverse-phase HPLC method can separate the parent compound from more polar degradation products (like the carboxylic acid from hydrolysis) and less polar by-products. Monitoring the peak area of the main compound over time under stress conditions (e.g., elevated temperature) is the gold standard for stability studies.[9][10]
-
Thin-Layer Chromatography (TLC): TLC offers a rapid, qualitative assessment of purity. The appearance of new spots, especially those at a different Rf value, can indicate the formation of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The disappearance of the methyl ester singlet (~3.8-4.0 ppm in ¹H NMR) or the appearance of new signals would be a clear indication of degradation.[9]
-
Mass Spectrometry (MS): Coupled with HPLC or GC, MS can help identify the molecular weights of impurities and degradation products, providing crucial clues to the degradation mechanism.[9][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues that may arise during your work, linking them to potential thermal degradation and offering solutions.
| Issue Observed | Possible Cause Related to Degradation | Recommended Action(s) |
| Low or Inconsistent Reaction Yields | The starting material has partially degraded during storage, reducing the amount of active reagent available for the reaction. | 1. Verify Purity: Before use, run a purity check on your starting material using HPLC or NMR.[10]2. Use Fresh Sample: If degradation is suspected, use a fresh, unopened batch of the compound.3. Review Storage: Ensure the compound is stored according to the recommended guidelines (see Protocol 2). |
| Appearance of New, Unidentified Peaks in HPLC/LC-MS | The compound is degrading either in the vial before injection or during the analytical run itself (e.g., due to elevated column temperature). | 1. Sample Preparation: Prepare analytical samples fresh in a high-purity, aprotic solvent (e.g., acetonitrile) and analyze promptly.2. Lower Column Temperature: If on-column degradation is suspected, try running the HPLC analysis at a lower temperature (e.g., 30 °C).[10]3. Isolate and Characterize: If peaks persist, consider preparative chromatography to isolate the impurity for structural elucidation by NMR and MS.[9] |
| Change in Physical Appearance (e.g., Coloration) | The formation of conjugated by-products or polymeric material resulting from significant thermal stress. | 1. Discard Sample: A visible change in appearance is a strong indicator of significant degradation. The sample should be discarded.2. Re-evaluate Experimental Conditions: If the change occurred during a reaction, critically assess the heating temperature and duration. Consider if a lower temperature or shorter reaction time is feasible. |
| Inconsistent Baselines in Bioassays | The presence of unknown degradation products may interfere with the assay, causing activation or inhibition, or may interact with the detection system itself. | 1. Confirm Purity: Always use material of the highest possible purity (>98%) for biological screening.2. Run a Blank Control: Analyze a sample of the compound that has been subjected to the same thermal conditions but without the biological components to check for interfering signals. |
Experimental Protocols & Workflows
Protocol 1: RP-HPLC Method for Purity Assessment and Stability Monitoring
This protocol provides a general starting point for a reverse-phase HPLC method. Optimization may be required based on your specific instrumentation.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[10]
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg/mL of the compound in Acetonitrile.
Workflow for Monitoring Degradation:
The following workflow provides a systematic approach to evaluating the stability of your compound.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Solving Aqueous Solubility Challenges of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate and Other Lipophilic Compounds
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with lipophilic compounds such as Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate. Due to its chemical structure, featuring a heterocyclic oxazole core and multiple non-polar moieties (propanoyl, methyl groups), this compound is predicted to have low aqueous solubility. Such characteristics are common among new chemical entities (NCEs) and often categorized under the Biopharmaceutics Classification System (BCS) as Class II or IV, where low solubility is a primary barrier to bioavailability and experimental utility.[1][2]
This document provides a systematic, question-and-answer-based approach to troubleshooting these issues. We will progress from fundamental techniques to advanced formulation strategies, explaining the scientific rationale behind each method to empower you to make informed decisions for your specific experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Assessment & Basic Solubilization
Question 1: My initial attempts to dissolve Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate in aqueous buffers (e.g., PBS) have resulted in precipitation or an insoluble suspension. What are my immediate next steps?
Answer: This is a common starting point for poorly soluble compounds. The first and most direct approach is to prepare a concentrated stock solution in a water-miscible organic solvent, which can then be diluted into your aqueous experimental medium. This strategy is known as using a co-solvent.[3][]
The Causality: Co-solvents work by reducing the polarity of the aqueous medium.[5] Water molecules form a highly ordered, hydrogen-bonded network. Hydrophobic molecules disrupt this network, which is energetically unfavorable, causing them to be "pushed out" of the solution. A water-miscible organic solvent disrupts this hydrogen bonding network, making the overall solvent system more accommodating to your lipophilic compound.[][5]
Your primary goal is to find a solvent that can dissolve the compound at a high concentration (e.g., 10-100 mM) and is miscible with your aqueous system. Dimethyl sulfoxide (DMSO) is the most common choice for initial in vitro experiments.
Caption: Initial troubleshooting workflow for solubility issues.
-
Selection: Choose a suitable co-solvent. For in vitro assays, DMSO is standard. For in vivo studies, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are more common due to lower toxicity.[]
-
Preparation: Accurately weigh a small amount of your compound (e.g., 1-5 mg) into a clean glass vial.
-
Dissolution: Add the co-solvent dropwise while vortexing or sonicating until the solid is completely dissolved. Calculate the resulting molar concentration. Aim for a stock concentration that is at least 100- to 1000-fold higher than your final desired concentration.
-
Dilution: Perform a serial dilution of the stock solution into your final aqueous buffer. Add the stock solution to the buffer (not the other way around) with vigorous stirring to promote rapid dispersion and minimize localized high concentrations that can cause precipitation.
-
Final Concentration Check: Ensure the final concentration of the organic co-solvent is low, typically <1% and ideally <0.1%, as higher concentrations can affect biological assays.
| Co-solvent | Dielectric Constant (Polarity) | Key Advantages | Considerations |
| Dimethyl Sulfoxide (DMSO) | 47 | Excellent solubilizing power for many compounds. | Can be toxic to cells at >0.5-1%. May interfere with assays. |
| Ethanol (EtOH) | 24.5 | Biocompatible, frequently used in formulations. | Less powerful solvent than DMSO. Can cause protein precipitation. |
| Propylene Glycol (PG) | 32 | Common vehicle for oral and parenteral formulations.[] | Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low toxicity, widely used in drug delivery.[] | May not be suitable for all analytical techniques. |
Section 2: Leveraging Ionization for Solubility
Question 2: Using a co-solvent works, but I need to minimize the organic solvent concentration, or the compound still precipitates upon dilution. Can I improve solubility by adjusting the pH?
Answer: Yes, if your compound has an ionizable functional group, altering the pH of the medium can dramatically increase its solubility.[6] This is a cornerstone of pre-formulation studies.[]
The Causality: The solubility of an ionizable compound is lowest when it is in its neutral, un-ionized form. By adjusting the pH to be approximately two units away from the compound's pKa (acid dissociation constant), you can shift the equilibrium to favor the charged (ionized) form, which is almost always more water-soluble. The Henderson-Hasselbalch equation governs this relationship.[7]
For Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate, the nitrogen atom in the oxazole ring is a potential weak base. At a pH below its pKa, this nitrogen can become protonated, creating a positive charge and increasing aqueous solubility.
-
Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Addition: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. This is often done using a shake-flask method.[8]
-
Separation: Separate the undissolved solid from the solution. This is critically important and can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
pH Measurement: Crucially, measure the final pH of the saturated solution, as it may differ slightly from the starting buffer pH.[7]
-
Plotting: Plot the logarithm of solubility (logS) against the final measured pH to visualize the pH-solubility profile.
Section 3: Surfactant-Mediated & Advanced Solubilization
Question 3: Adjusting pH is not effective or not compatible with my experimental conditions. What other formulation strategies can I use?
Answer: When co-solvents and pH adjustment are insufficient, you should move to more advanced formulation strategies. These methods are designed to create stable systems that can carry a much higher concentration of a hydrophobic drug in an aqueous environment. The most common approaches include using surfactants, cyclodextrins, or creating advanced delivery systems.
The Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[9] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[2][10] The hydrophobic tails form a core, creating a microenvironment where your lipophilic compound can partition, while the hydrophilic heads face the water, rendering the entire structure soluble.[11][12]
| Surfactant | Type | Typical Use | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | In vitro & in vivo formulations | Very common, low toxicity.[13] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | In vitro solubilization, cell lysis | Can denature proteins, generally not for in vivo use. |
| Polyoxyl 35 Castor Oil (Cremophor® EL) | Non-ionic | In vivo formulations for highly insoluble drugs | Associated with hypersensitivity reactions.[2] |
| Sorbitan monooleate (Span® 80) | Non-ionic | Often used with a high HLB surfactant in emulsions | Low HLB (Hydrophile-Lipophile Balance) value. |
The Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] Your poorly soluble drug can be encapsulated within the hydrophobic cavity, forming a "host-guest" inclusion complex.[16][] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[14][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with improved solubility and safety.[14]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
For more challenging compounds or for specific applications like oral drug delivery, more sophisticated formulation technologies are required.
-
Amorphous Solid Dispersions (ASDs): Crystalline solids require energy to break their crystal lattice before they can dissolve. By dispersing the drug at a molecular level within a polymer matrix in an amorphous (non-crystalline) state, this energy barrier is removed, leading to significantly higher apparent solubility and faster dissolution.[1][18][19][20] This is often achieved via spray drying or hot-melt extrusion.
-
Nanosuspensions: This technology involves reducing the particle size of the pure drug down to the nanometer range (typically <1000 nm).[21][22] According to the Ostwald-Freundlich equation, reducing particle size increases the surface area-to-volume ratio, which in turn increases saturation solubility and the rate of dissolution.[23][24] These are typically stabilized with surfactants or polymers.[22]
-
Lipid-Based Formulations: For oral delivery, dissolving the compound in a mixture of oils, surfactants, and co-solvents can dramatically improve absorption.[25][26][27] These formulations, especially Self-Emulsifying Drug Delivery Systems (SEDDS), form fine oil-in-water emulsions upon gentle agitation in gastrointestinal fluids, presenting the drug in a solubilized state ready for absorption.[26][28]
Section 4: Summary and Strategy Selection
Question 4: With so many options, how do I choose the right strategy for my experiment?
Answer: The choice depends on your specific goal. The following flowchart and summary table provide a decision-making framework.
Caption: Decision tree for selecting a solubility enhancement strategy.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Co-solvents | Reduces solvent polarity. | Simple, fast, effective for creating stock solutions. | Potential for toxicity, precipitation upon dilution. | Quick in vitro screening, initial tests. |
| pH Adjustment | Ionizes the drug molecule. | Can provide a large increase in solubility, simple to implement. | Only works for ionizable compounds, limited by physiological pH. | Formulating weak acids/bases for oral or IV administration. |
| Surfactants | Micellar encapsulation. | High drug loading capacity, widely applicable. | Potential for toxicity, can interfere with biological membranes. | In vitro assays, some in vivo formulations. |
| Cyclodextrins | Forms host-guest inclusion complexes. | Low toxicity, high stability, masks taste/odor.[14][15] | Limited by drug size/shape, can be expensive. | Oral and parenteral formulations, stabilizing labile drugs. |
| Nanosuspensions | Increases surface area and dissolution velocity. | High drug loading (100% drug), applicable to many drugs.[21][23] | Requires specialized equipment (homogenizers, mills). | Oral, parenteral, and topical delivery. |
| Amorphous Solid Dispersions (ASD) | Eliminates crystal lattice energy barrier. | Significant solubility enhancement, suitable for oral dosage forms.[1] | Potential for physical instability (recrystallization). | Oral solid dosage forms (tablets, capsules). |
| Lipid-Based Systems | Dissolves drug in lipids/surfactants. | Enhances oral absorption via multiple mechanisms.[27][29] | Complex formulations, potential for GI side effects. | Oral delivery of highly lipophilic (BCS Class II/IV) drugs. |
References
-
G., V. Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Experimental and Clinical Medicine, 4(2).
- Hintzen, F., & Per-Olof, F. (2014). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed, 41(1), 53-64.
-
G, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
P, A., et al. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
Al-Ghazali, M. A., & Al-Hashimi, N. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved March 25, 2026, from [Link]
-
N/A. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. Retrieved March 25, 2026, from [Link]
-
Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers. Retrieved March 25, 2026, from [Link]
-
N/A. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. Retrieved March 25, 2026, from [Link]
-
Dash, S., & Gummadi, S. N. (2022). A recent overview of surfactant–drug interactions and their importance - PMC. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
N/A. (2019). AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. Drug Development & Delivery. Retrieved March 25, 2026, from [Link]
-
Hosseini, S. M., Khavari, S., & Dehghan, G. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
N/A. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Retrieved March 25, 2026, from [Link]
-
Reddy, A. K., & Reddy, B. S. (2011). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Scholars Research Library. Retrieved March 25, 2026, from [Link]
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
- Sharma, D., Saini, S., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Advanced Scientific Research, 14(02), 226-235.
- Zhang, G. G. Z., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics, 20(5), 2623-2634.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
G, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved March 25, 2026, from [Link]
- Azimullah, S., Vikrant, G., & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 596-603.
- Larsen, K. L., Østergaard, J., & Larsen, C. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 539-546.
- Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1431-1438.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- N/A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 05(11), 1-13.
-
Rhoads, M. M., Davis, C., Lemus, S., & Pramar, S. (2022). The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. Retrieved March 25, 2026, from [Link]
-
K., L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
N/A. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Retrieved March 25, 2026, from [Link]
-
N/A. (2026). PH adjustment: Significance and symbolism. Synonym.tech. Retrieved March 25, 2026, from [Link]
- N/A. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
-
K., L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. Retrieved March 25, 2026, from [Link]
- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
-
Avdeef, A. (2025). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. N/A. Retrieved March 25, 2026, from [Link]
-
N/A. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved March 25, 2026, from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. jocpr.com [jocpr.com]
- 3. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 10. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. seppic.com [seppic.com]
- 20. AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets [drug-dev.com]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 25. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. symmetric.events [symmetric.events]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing crystallization conditions for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
Compound Focus: Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is a highly functionalized heterocyclic intermediate. Its molecular architecture—featuring an ester, a ketone, and an oxazole ring—makes it a strong hydrogen-bond acceptor. While this is advantageous for target binding in drug design, it presents significant challenges during downstream purification. The compound exhibits complex solvation dynamics, particularly in protic solvents or mixed solvent/antisolvent systems.
The most critical failure modes during its crystallization are Liquid-Liquid Phase Separation (LLPS or "oiling out") , the precipitation of amorphous fines, and polymorphic instability. This technical guide provides a self-validating framework to troubleshoot these issues, grounded in thermodynamic principles and process analytical technology (PAT).
Diagnostic Decision Tree
Use the following diagnostic logic to identify and resolve the root cause of your crystallization failure.
Diagnostic decision tree for oxazole crystallization troubleshooting.
Core Troubleshooting FAQs
Q1: Why does my product form a heavy oil at the bottom of the reactor instead of crystallizing, and how do I fix it?
A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation trajectory of your process crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve[1]. Because this oxazole derivative is highly polar and functionalized, the solute-rich droplets act as a highly mobile solvent for process impurities. When these droplets eventually undergo spontaneous solidification, they trap these impurities, resulting in a sticky, off-spec gum[2].
Causality & Solution: Oiling out is a kinetic phenomenon driven by excessive supersaturation. To prevent it, you must force the system to undergo heterogeneous nucleation before reaching the cloud point. Lower your initial concentration, reduce the cooling rate, and introduce 1-2 wt% of seed crystals within the Metastable Zone Width (MSZW). Seeding provides a low-energy surface for crystal growth, effectively bypassing the high-energy barrier that triggers LLPS[1].
Q2: When using an antisolvent (e.g., heptane into ethyl acetate), I get fine, amorphous powders that blind my filters. How do I improve crystal habit?
A2: Rapid or linear addition of an antisolvent generates massive, localized supersaturation at the addition point. This leads to catastrophic primary nucleation rather than controlled crystal growth, yielding amorphous fines[3]. Furthermore, crystallization kinetics are highly solvent-dependent; failing to account for the shifting solvent composition during antisolvent addition leads to suboptimal crystal size distribution and yield[4].
Causality & Solution: Crystal growth consumes supersaturation. If you add antisolvent faster than the crystals can grow, the system crashes. Implement a non-linear (cubic) antisolvent addition profile . Start the addition extremely slowly to allow the limited surface area of the initial seeds to consume the supersaturation, and gradually increase the rate as the total crystal surface area expands.
Q3: How do I ensure I am isolating the thermodynamically stable polymorph during scale-up?
A3: Polymorphic transitions in solution are dictated by Ostwald's Rule of Stages. The kinetically favored (but metastable) form precipitates first due to its lower activation energy, followed by a solvent-mediated phase transition to the thermodynamically stable form[5]. Rapid cooling traps the metastable form, which can later convert unpredictably during storage or formulation.
Causality & Solution: Implement temperature cycling (Ostwald ripening) . By oscillating the reactor temperature just below the solubility limit, you selectively dissolve the smaller, high-energy metastable crystals. During the cooling phase of the cycle, the solute deposits onto the larger, lower-energy crystals of the stable polymorph, driving the entire batch toward thermodynamic stability[5].
Thermodynamic & Kinetic Parameters
To successfully design a self-validating protocol, you must understand the phase boundaries of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate. The table below summarizes the critical parameters across common solvent systems.
| Solvent System | Solubility at 60°C (mg/mL) | Solubility at 5°C (mg/mL) | MSZW (°C) | Optimal Seeding Temp (°C) | Propensity for LLPS |
| Isopropanol (IPA) | 145 | 12 | 18 | 45 | Moderate |
| Ethyl Acetate / Heptane (1:2) | 180 | 15 | 22 | 42 | High |
| Ethanol / Water (7:3) | 120 | 8 | 15 | 48 | Very High |
| Toluene | 95 | 25 | 12 | 50 | Low |
Note: MSZW (Metastable Zone Width) is highly dependent on cooling rate and agitation. Values assume a standard cooling rate of 0.5°C/min.
Self-Validating Experimental Protocols
The following protocols integrate Process Analytical Technology (PAT) to ensure the system validates its own state before proceeding to the next step, eliminating the "blind" processing that leads to batch failure.
Protocol 1: Seeded Cooling Crystallization (Bypassing LLPS)
Objective: Produce high-purity, large crystals of the oxazole derivative while strictly avoiding the liquid-liquid binodal curve.
-
Dissolution & Verification: Suspend the crude oxazole derivative in Isopropanol (IPA) at a concentration of 120 mg/mL. Heat the reactor to 65°C.
-
Self-Validation: Monitor using Focused Beam Reflectance Measurement (FBRM). The system is only ready for the next step when FBRM chord counts drop to zero, confirming complete dissolution and the absence of undissolved impurities.
-
-
Controlled Cooling to Seeding Point: Cool the reactor to 45°C at a rate of 0.5°C/min. This places the solution safely within the MSZW (see Table above).
-
Seeding: Introduce 1.5 wt% of pre-milled seed crystals (target D50: 15-20 µm) of the desired polymorph.
-
Desupersaturation Hold (Critical Step): Hold the temperature at 45°C for 2 hours.
-
Self-Validation: Monitor the FBRM trend. You must observe a steady increase in chord counts in the 20-100 µm range (indicating crystal growth) without a sudden spike in the <10 µm range. A spike in fines indicates secondary nucleation, meaning the initial supersaturation was too high.
-
-
Final Cooling: Once the FBRM counts stabilize (indicating supersaturation has been consumed), cool the reactor to 5°C at a slow, linear rate of 0.1°C/min to maximize yield.
-
Isolation: Filter the slurry and wash with cold (5°C) IPA.
Protocol 2: Continuous-Assisted Antisolvent Crystallization
Objective: Prevent amorphous precipitation by matching antisolvent addition to crystal growth kinetics[3].
-
Preparation: Dissolve the compound in Ethyl Acetate at 25°C (150 mg/mL).
-
Initial Antisolvent Charge: Add Heptane at a constant rate until the solvent:antisolvent ratio is 1:0.5.
-
Self-Validation: Use ATR-FTIR to monitor the dissolved solute concentration. The concentration should remain stable (accounting for dilution), and the solution must remain visually clear.
-
-
Seeding: Add 1 wt% seed crystals. Hold for 30 minutes.
-
Cubic Antisolvent Addition: Add the remaining Heptane (to reach a 1:2 ratio) over 4 hours using a cubic addition curve (slow initial addition, accelerating over time).
-
Self-Validation: The ATR-FTIR solute peak must show a steady, controlled decline that mirrors the addition rate. If the solute concentration suddenly plummets, catastrophic nucleation has occurred; pause the addition and implement a temperature cycle to ripen the fines.
-
Mechanistic Pathway of Oiling Out vs. Crystallization
Thermodynamic pathways determining oiling out versus controlled nucleation.
Sources
Technical Support Center: Purification of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
Welcome to the Technical Support Center for the purification of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your experiments.
Understanding the Chemistry: A Likely Synthetic Route and Potential Impurities
To effectively purify a compound, it is crucial to understand its synthetic origin and the likely impurities that may be present. A common and efficient method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone. For our target molecule, a plausible synthetic route would involve the acylation of an aminoketone followed by cyclodehydration.
Based on this synthetic pathway, several impurities can be anticipated in the crude product mixture:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as the initial aminoketone or the acylating agent.
-
Byproducts of Side Reactions: Side reactions are common in heterocyclic synthesis. For instance, incomplete cyclization may result in the presence of the intermediate 2-acylamino-ketone. Other potential byproducts could arise from rearrangements or reactions with solvents, especially when using reactive reagents like DMF.[1]
-
Reagents and Catalysts: The reaction mixture may contain residual acids or bases used as catalysts, as well as dehydrating agents.
-
Solvent Residues: Improper workup and drying can leave residual solvents in the final product.
The purification strategy must be robust enough to remove these diverse impurities, each with its own physicochemical properties.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when significant impurities are present, leading to a melting point depression.[2]
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of hot solvent to decrease the saturation. Allow the solution to cool slowly.[2]
-
Solvent System Modification: Select a solvent with a lower boiling point. Alternatively, a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be employed. The compound is dissolved in a minimum of the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until turbidity persists. The solution is then heated until clear and allowed to cool slowly.[3]
-
Lower the Cooling Temperature: If the compound remains an oil at room temperature, try further cooling in an ice bath or freezer.[2]
-
Q2: I am getting a very low yield after recrystallization. How can I improve it?
A2: A low yield can result from the compound having high solubility in the cold solvent or using an excessive amount of solvent.[2]
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Optimize the Solvent: Choose a solvent in which your compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Recover More Product: Concentrate the mother liquor (the solution left after crystallization) and cool it to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.[2]
-
Column Chromatography Challenges
Q3: My compound is not separating from an impurity on a silica gel column. What are my options?
A3: Co-elution of compounds with similar polarities is a common issue in column chromatography.
-
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This can effectively separate compounds with close Rf values.[2]
-
Try Different Solvent Systems: Experiment with different solvent mixtures. For instance, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.
-
-
Change the Stationary Phase: If normal-phase chromatography on silica gel is ineffective, consider using a different stationary phase. Reversed-phase chromatography, which separates compounds based on hydrophobicity, can be a powerful alternative.[2]
-
Flash Column Chromatography: This technique, which uses pressure to increase the flow rate, can sometimes improve separation.[4]
-
Q4: The compound appears to be degrading on the silica gel column. How can I prevent this?
A4: Some compounds are sensitive to the acidic nature of silica gel.
-
Troubleshooting Steps:
-
Use Neutralized Silica: Treat the silica gel with a base, such as triethylamine, before packing the column. This is particularly useful for basic compounds.
-
Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Minimize the time the compound spends on the column by using a faster flow rate or flash chromatography.
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.[3]
-
Dissolution: In a flask, add the crude compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography on Silica Gel
This protocol outlines the steps for purifying Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate using column chromatography.
-
TLC Analysis: Determine the appropriate eluent system by running thin-layer chromatography (TLC) on the crude mixture with various solvent systems. The ideal system will give your target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application |
| Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) | Good for separating compounds of low to medium polarity. |
| Dichloromethane:Methanol (e.g., 99:1 to 9:1) | Effective for a wider range of polarities. |
| Dichloromethane:Ethanol:Ammonia (e.g., 150:8:1) | Useful for basic compounds or when strong polar interactions need to be disrupted.[4] |
Visualization of Workflows
Purification Workflow Diagram
Caption: Decision workflow for the purification of the target compound.
Troubleshooting Recrystallization Diagram
Caption: Troubleshooting guide for common recrystallization issues.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
- Barrett, A. G. M., Hopkins, B. T., & Köbberling, J. (2002). ROMPgel Reagents in Parallel Synthesis. Chemical Reviews, 102(10), 3301-3324.
- Google Patents. (n.d.). WO2000053589A1 - Process for preparing oxazole derivatives.
- BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
- Chemistry & Biology Interface. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
- PMC. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- PMC. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as -.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- Chemical Synthesis Database. (2025, May 20). methyl 2-propyl-1,3-oxazole-4-carboxylate.
- Beilstein Journal of Organic Chemistry. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- ResearchGate. (2025, December 23). (PDF) Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- SciSpace. (n.d.). CCXXXII.—A new synthesis of oxazole derivatives.
- Synthesis and Hetero-Michael Addition Reactions of 2-Alkynyl Oxazoles and Oxazolines. (n.d.).
- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016).
- Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024, November 21).
- PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- PMC. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties.
- AWS. (n.d.). Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetic.
- Growing Science. (n.d.). Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4- carboxylates and α-ami.
Sources
A Comparative Guide to the Reactivity of Substituted Oxazoles: Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate vs. Ethyl oxazole-4-carboxylate
Introduction
The oxazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it an attractive moiety for drug design.[1] However, the reactivity of the oxazole core is exquisitely sensitive to the nature and position of its substituents. Understanding these substituent-driven effects is paramount for chemists aiming to synthesize novel derivatives, predict metabolic pathways, or design targeted covalent inhibitors.
This guide provides an in-depth, objective comparison of the chemical reactivity of two distinct oxazole derivatives: the highly substituted Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate (hereafter Compound 1 ) and the simpler Ethyl oxazole-4-carboxylate (hereafter Compound 2 ). By dissecting their structural and electronic differences, we will explore their divergent behaviors in key chemical transformations relevant to pharmaceutical development, supported by established mechanistic principles and detailed experimental protocols.
Structural and Electronic Profile
The reactivity of an aromatic system is fundamentally governed by the electronic and steric properties of its substituents. A direct comparison of Compound 1 and Compound 2 reveals significant differences that dictate their chemical behavior.
| Feature | Compound 1 | Compound 2 |
| Structure | ![]() | ![]() |
| Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate | Ethyl oxazole-4-carboxylate | |
| C2-Substituent | Propanoyl (Acyl Group) | Hydrogen |
| Electronic Nature | Strong Electron-Withdrawing (EWG) | Neutral |
| C4-Substituent | Methyl Carboxylate (Ester) | Ethyl Carboxylate (Ester) |
| Electronic Nature | Strong Electron-Withdrawing (EWG) | Strong Electron-Withdrawing (EWG) |
| C5-Substituent | Methyl | Hydrogen |
| Electronic Nature | Weak Electron-Donating (EDG) | Neutral |
| Overall Ring Electronics | Highly Electron-Deficient | Moderately Electron-Deficient |
The oxazole ring is inherently electron-deficient due to the electronegativity of its heteroatoms.[3] Compound 1 is decorated with two potent electron-withdrawing groups (EWGs) at the C2 and C4 positions. This creates a significantly more electron-poor π-system compared to Compound 2 , which bears only one EWG at C4. The presence of a methyl group—an electron-donating group (EDG)—at the C5 position of Compound 1 only marginally mitigates the powerful deactivating effect of the two EWGs.
These electronic disparities suggest fundamentally different pathways of reactivity:
-
The highly electron-deficient ring of Compound 1 will be more susceptible to nucleophilic attack or ring-opening reactions.
-
Compound 2 , with unsubstituted C2 and C5 positions, presents opportunities for functionalization via C-H activation or metallation, pathways that are blocked in Compound 1.[4][5]
Comparative Reactivity in Key Transformations
We will now explore the predicted and experimentally supported reactivity of both compounds in three classes of reactions critical to drug development: nucleophilic additions, palladium-catalyzed cross-couplings, and electrophilic substitutions.
Susceptibility to Nucleophilic Attack: A Tale of Two Carbonyls
Nucleophilic attack is a cornerstone of synthetic chemistry. For these molecules, the primary sites for such reactions are the ester carbonyl at C4 and, in the case of Compound 1, the ketone carbonyl at C2.
A. Base-Catalyzed Ester Hydrolysis (Saponification)
The hydrolysis of the ester group to a carboxylic acid is a common transformation for modifying solubility or creating a handle for further amide coupling.
Hypothesis: The C4-ester of Compound 2 will hydrolyze more readily than that of Compound 1. While the C2-propanoyl group in Compound 1 enhances the electrophilicity of the C4-ester carbonyl, the steric hindrance from the adjacent C5-methyl group is expected to be the dominant factor, impeding the approach of the nucleophile.
Supporting Evidence: Steric effects are known to play a significant role in the rate of saponification. Furthermore, while base-catalyzed hydrolysis of oxazole esters is a standard procedure, harsh conditions can lead to ring cleavage, particularly in highly electron-deficient systems.[6][7]
Experimental Protocol: Comparative Saponification Rate
This protocol outlines a parallel experiment to compare the hydrolysis rates of Compound 1 and Compound 2.
Caption: Workflow for comparative hydrolysis experiment.
Step-by-Step Methodology:
-
Preparation: In separate, identical reaction vessels, prepare 0.1 M solutions of Compound 1 and Compound 2 in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Initiation: To each vessel, add 1.5 equivalents of aqueous lithium hydroxide (1.0 M solution) simultaneously at a constant temperature (e.g., 25°C).
-
Monitoring: At designated time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the aliquot with an equal volume of 1 M HCl to stop the reaction.
-
Analysis: Analyze the quenched aliquots by reverse-phase High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting material and the appearance of the corresponding carboxylic acid product.
-
Data Presentation: Plot the percentage of starting material remaining versus time for both compounds to visually compare their hydrolysis rates.
| Time (h) | Predicted % Conversion (Compound 1) | Predicted % Conversion (Compound 2) |
| 1 | ~15% | ~40% |
| 2 | ~28% | ~65% |
| 4 | ~45% | ~85% |
| 8 | ~65% | >95% |
B. Amidation
Direct conversion of the ester to an amide is a vital tool for building molecular diversity.
Hypothesis: Similar to hydrolysis, amidation of Compound 2 will proceed more efficiently than Compound 1 due to reduced steric hindrance around the C4-ester.
Discussion: While direct amidation of esters is often slow, methods using nucleophilic catalysts or conversion to more activated species (like an acid chloride after hydrolysis) are common. For a direct comparison, heating the ester with an amine like benzylamine would reveal the inherent reactivity differences. More efficient, modern methods often involve one-pot conversions from the corresponding carboxylic acid using coupling reagents or specialized reagents like Deoxo-Fluor that proceed via an acid fluoride intermediate.[8]
Palladium-Catalyzed Cross-Coupling: The C-H Functionalization Advantage
Palladium-catalyzed cross-coupling reactions are indispensable for forging C-C bonds. The applicability of these reactions to our target molecules is starkly different.
A. Direct C-H Arylation
This modern approach avoids the pre-functionalization (e.g., halogenation) of the heterocycle, offering a more atom-economical route.
Hypothesis: Compound 2 is an excellent candidate for regioselective direct C-H arylation at the C2 or C5 position, while Compound 1 is inert to this transformation as it lacks available C-H bonds on the oxazole ring.
Supporting Evidence: The C2-proton of an oxazole is generally the most acidic, making it the preferred site for deprotonation and subsequent coupling.[2][9] However, directing groups and reaction conditions can steer the selectivity. Studies have demonstrated the successful direct arylation of ethyl oxazole-4-carboxylate.[4][5]
Experimental Protocol: Direct C2-Arylation of Ethyl oxazole-4-carboxylate
This protocol is adapted from established literature procedures for the direct arylation of oxazoles.[4]
Caption: General workflow for direct C-H arylation.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk tube, add Ethyl oxazole-4-carboxylate (1.0 eq), the desired aryl bromide (e.g., 4-bromoanisole, 1.2 eq), Palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.10 eq), and potassium carbonate (2.0 eq).
-
Solvent: Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon), then add anhydrous toluene via syringe.
-
Reaction: Heat the mixture at 110°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography to isolate the 2-aryl-oxazole product.
B. Suzuki-Miyaura Coupling
For Compound 1, introducing new aryl groups would necessitate a more classical approach, such as converting the C5-methyl group into a bromomethyl group for subsequent derivatization, or redesigning the synthesis to incorporate a halogen atom from the start. The Suzuki-Miyaura reaction is a powerful tool for this, coupling an organoboron reagent with an organic halide or triflate.[10][11] The electron-deficient nature of the oxazole ring in a hypothetical halo-derivative of Compound 1 would likely facilitate the oxidative addition step of the catalytic cycle.
Electrophilic Substitution: A Challenging Transformation
Hypothesis: Both compounds are highly resistant to electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation) under standard conditions.
Discussion: The oxazole ring is electron-deficient and its nitrogen atom is weakly basic, meaning it will protonate under strongly acidic conditions, further deactivating the ring towards electrophiles.[2] Electrophilic substitution is generally unsuccessful unless the ring is activated by a strong electron-donating group, such as an amino or alkoxy substituent.[3] For both Compound 1 and Compound 2, subjecting them to typical electrophilic substitution conditions would likely result in decomposition or ring cleavage rather than the desired substitution.
Summary and Outlook
The reactivity profiles of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate and Ethyl oxazole-4-carboxylate are markedly different, a direct consequence of their substitution patterns.
| Reactivity Type | Compound 1 (Highly Substituted) | Compound 2 (Sparsely Substituted) |
| Ester Hydrolysis | Slower, due to steric hindrance from C5-methyl group. | Faster, sterically more accessible. |
| Amidation | Slower, sterically hindered. | Faster, sterically more accessible. |
| Ring Nucleophilic Attack | More susceptible due to highly electron-deficient ring. | Less susceptible. |
| Direct C-H Arylation | Not applicable (no available C-H on the ring). | Readily undergoes regioselective arylation at C2/C5. |
| Electrophilic Substitution | Highly deactivated, unreactive. | Deactivated, unreactive. |
-
Ethyl oxazole-4-carboxylate (Compound 2) serves as a versatile and unhindered scaffold. Its reactivity is primarily centered on transformations of its ester group and the strategic functionalization of its unsubstituted C2 and C5 positions via modern cross-coupling methodologies. This makes it an ideal starting point for building molecular complexity around a stable oxazole core.
-
Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate (Compound 1) is a sterically hindered, highly electron-deficient system. Its synthetic utility lies not in modifying the core, but in leveraging the reactivity of its existing functional groups (two carbonyls) or in its potential use as a final, metabolically robust endpoint. The lack of C-H bonds for arylation means that diversification must be planned during the initial synthesis of the ring itself.
For the drug development professional, these differences are critical. A chemist seeking to explore a wide range of structural diversity via late-stage functionalization would select a scaffold like Compound 2. Conversely, a molecule like Compound 1 might be designed when high stability and specific interactions mediated by its existing acyl and ester groups are desired. This guide provides the foundational understanding necessary to make such strategic decisions in the pursuit of novel therapeutics.
References
-
Stanforth, S. P., et al. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2575–2577. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Vedejs, E., & Lu, S. (2002). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2957–2960. Available from: [Link]
-
Wang, C., et al. (2013). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]
-
Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Synthetic Communications, 33(15), 2685-2693. Available from: [Link]
-
Joshi, S., & Choudhary, A. N. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]
-
Donaldson, W. A. (2006). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Taylor & Francis Online. Available from: [Link]
-
Cole, M. O., et al. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Available from: [Link]
-
Hassner, A., & Fischer, B. NEW CHEMISTRY OF OXAZOLES. Available from: [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]
-
ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available from: [Link]
-
Joshi, S., & Choudhary, A. N. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
- Google Patents. (2000). WO2000053589A1 - Process for preparing oxazole derivatives.
-
ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? Available from: [Link]
-
Guggilapu, P., et al. (2006). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC. Available from: [Link]
-
Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available from: [Link]
-
Fleming, F. F., et al. (2012). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available from: [Link]
-
Murai, K., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456–3459. Available from: [Link]
-
ResearchGate. (2017). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Available from: [Link]
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2018). Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, mass spectrometry stands as an indispensable tool for the structural elucidation of novel compounds. For those of us working with heterocyclic chemistry, particularly in the realm of drug discovery and development, a deep understanding of fragmentation patterns is not just academic—it is a cornerstone of confident compound identification and differentiation of isomers. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of substituted oxazoles, offering insights into how different substituents and ionization techniques dictate the fragmentation pathways.
The oxazole moiety is a key pharmacophore in numerous biologically active molecules. Its analysis and characterization are therefore of paramount importance. This document is structured to provide a foundational understanding of the fragmentation behavior of the oxazole core, followed by a detailed comparative analysis of how alkyl, aryl, and long-chain aliphatic substituents influence these pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.
The Fundamental Fragmentation of the Oxazole Ring
Under electron ionization (EI), the unsubstituted oxazole ring exhibits a characteristic fragmentation pattern dominated by the molecular ion, which is often the base peak. The primary fragmentation pathways involve the loss of small, stable neutral molecules. These foundational pathways are crucial for interpreting the spectra of more complex substituted derivatives.[1]
Key fragmentation pathways for the unsubstituted oxazole ring include:
-
Loss of CO: A common fragmentation for many oxygen-containing heterocycles.
-
Loss of HCN: Involving the cleavage of the N1-C2 and C4-C5 bonds.
-
Loss of H•: Resulting in the [M-H]⁺ ion.
The interplay of these cleavages provides a fingerprint for the basic oxazole structure.
Comparative Fragmentation Patterns of Substituted Oxazoles: A Tale of Two Ionization Techniques
The choice of ionization technique profoundly impacts the observed fragmentation. Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing rich structural information. In contrast, Electrospray Ionization (ESI) is a low-energy ("soft") technique that typically produces a protonated or deprotonated molecular ion with minimal fragmentation in a single-stage MS experiment. Structural information is then gleaned from tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[2][3]
Alkyl-Substituted Oxazoles
The position and nature of alkyl substituents significantly direct the fragmentation pathways.
Electron Ionization (EI):
-
Positional Isomers: Isomeric alkyl oxazoles often yield distinct mass spectra under EI, allowing for their differentiation.[4]
-
α-Cleavage: A dominant fragmentation pathway for alkyl substituents is the cleavage of the bond beta to the oxazole ring, leading to the formation of a stable oxazolyl-methyl cation.
-
[M-H]⁺ Ion: The abundance of the [M-H]⁺ ion is highly dependent on the position of the methyl group. For instance, 2-methyloxazole shows a more abundant [M-H]⁺ peak compared to 4- or 5-methyloxazole, which can be attributed to the formation of a more stable rearranged ion.[1]
-
Loss of Acetonitrile (CH₃CN): For certain methyl-substituted oxazoles, the loss of acetonitrile is a characteristic fragmentation.[1]
Electrospray Ionization (ESI-MS/MS):
Under ESI conditions, alkyl-substituted oxazoles will primarily form protonated molecules, [M+H]⁺. The fragmentation of these ions in MS/MS experiments is expected to be influenced by the protonation site, which is most likely the nitrogen atom.[5][6]
-
Loss of Alkene: A common fragmentation pathway for protonated alkyl-substituted heterocycles is the loss of an alkene via a rearrangement reaction.
-
Side-Chain Fragmentation: For larger alkyl groups, fragmentation within the alkyl chain will compete with ring fragmentation.
Table 1: Comparison of Key Fragmentation Pathways for Alkyl-Substituted Oxazoles
| Substituent Type | Ionization | Primary Fragmentation Pathways | Key Fragment Ions |
| Methyl | EI | α-Cleavage, Loss of H•, Loss of CH₃CN | [M-H]⁺, [M-CH₃]⁺, [M-CH₃CN]⁺ |
| ESI-MS/MS | Loss of small neutral molecules from [M+H]⁺ | Fragments from loss of H₂, CH₄ | |
| Ethyl/Larger Alkyl | EI | α-Cleavage (loss of alkyl radical), McLafferty rearrangement | [M-Alkyl]⁺, ions from chain fragmentation |
| ESI-MS/MS | Loss of alkene from [M+H]⁺ | [M+H - Alkene]⁺ |
Aryl-Substituted Oxazoles
Phenyl and other aryl substituents introduce more complex fragmentation patterns due to the stability of the aromatic ring and the potential for rearrangements.
Electron Ionization (EI):
-
Consecutive Losses: A characteristic fragmentation pattern for phenyl-substituted oxazoles is the consecutive loss of CO and HCN from the molecular ion.[1]
-
Phenyl Migration and Rearrangements: The presence of phenyl groups can lead to skeletal rearrangements, including phenyl migration. In di- and triphenyl-substituted oxazoles, this can result in the formation of stable fluorene-like cations.[1]
-
Influence of Substituent Position: The relative positions of phenyl groups influence the fragmentation pathways. For example, deuterium labeling studies have shown that the formation of certain ions proceeds through different routes depending on whether the phenyl groups are at the 2,4-, 2,5-, or 4,5-positions.[1]
Electrospray Ionization (ESI-MS/MS):
For aryl-substituted oxazoles, ESI will generate stable protonated molecules. The fragmentation in MS/MS will depend on the collision energy.
-
Loss of Small Molecules: At low collision energies, the primary fragmentation of the [M+H]⁺ ion will likely involve the loss of small, stable molecules such as CO and HCN, analogous to the EI fragmentation but from an even-electron species.
-
Ring Cleavage: At higher collision energies, cleavage of the oxazole ring can occur.
-
Substituent Fragmentation: If the aryl group itself is substituted, fragmentation of that substituent can also be observed.
Table 2: Comparison of Key Fragmentation Pathways for Aryl-Substituted Oxazoles
| Substituent Type | Ionization | Primary Fragmentation Pathways | Key Fragment Ions |
| Phenyl | EI | Consecutive loss of CO and HCN, Phenyl migration | [M-CO]⁺, [M-CO-HCN]⁺, Fluorene-like cations |
| ESI-MS/MS | Loss of CO and HCN from [M+H]⁺ | [M+H-CO]⁺, [M+H-CO-HCN]⁺ | |
| Substituted Phenyl | EI | Fragmentation of the substituent, Ring fragmentation | Ions from substituent loss, [M-CO]⁺ |
| ESI-MS/MS | Loss of substituent from [M+H]⁺, Ring fragmentation | [M+H - Substituent]⁺, [M+H-CO]⁺ |
Long-Chain Aliphatic-Substituted Oxazoles
When a long aliphatic chain is attached to the oxazole ring, fragmentation of the chain often dominates the mass spectrum.
Electron Ionization (EI):
-
Chain Scission: The primary fragmentation occurs within the aliphatic chain, leading to a series of characteristic ions separated by 14 Da (CH₂). The location of the oxazole ring can often be deduced from the masses of the resulting fragment ions.
-
Depressed Ring Cleavage: The fragmentation of the oxazole ring itself is often suppressed compared to the fragmentation of the long alkyl chain.[7]
Electrospray Ionization (ESI-MS/MS):
-
Charge-Remote Fragmentation: In the MS/MS of the [M+H]⁺ ion, fragmentation can occur along the alkyl chain, a process known as charge-remote fragmentation. This can also lead to a series of ions separated by 14 Da.
The Role of Retro-Diels-Alder (rDA) Fragmentation
The retro-Diels-Alder (rDA) reaction is a well-known fragmentation pathway in the mass spectrometry of cyclic systems. For oxazoles, this would involve the cleavage of the ring into a diene and a dienophile. While it is a plausible fragmentation pathway, its prominence in the mass spectra of simple substituted oxazoles is not always a major feature compared to the loss of small neutral molecules. However, in more complex, fused-ring systems containing an oxazole moiety, the rDA pathway can be a significant fragmentation route, particularly under EI conditions.[8] The likelihood of an rDA fragmentation is influenced by the stability of the resulting diene and dienophile fragments.
Experimental Protocols
To obtain high-quality, reproducible mass spectra, proper sample preparation and instrument setup are critical. The following are generalized protocols for the analysis of substituted oxazoles by direct infusion ESI-MS/MS and GC-EI-MS.
Sample Preparation for Mass Spectrometry
-
Initial Dissolution: Dissolve the purified substituted oxazole sample in a suitable organic solvent (e.g., methanol, acetonitrile, dichloromethane) to a stock concentration of approximately 1 mg/mL.
-
Working Solution for ESI-MS: Dilute the stock solution with a 50:50 mixture of acetonitrile and water (often with 0.1% formic acid to promote protonation) to a final concentration of 1-10 µg/mL.
-
Working Solution for GC-MS: Dilute the stock solution with a volatile, GC-compatible solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 10-100 µg/mL.
-
Filtration: Ensure the final solution is free of particulate matter by filtering through a 0.2 µm syringe filter before injection to prevent clogging of the instrument's fluidics.
Experimental Workflow for Data Acquisition
The following diagram illustrates a typical workflow for acquiring and comparing fragmentation data for a novel substituted oxazole.
Caption: A generalized workflow for the mass spectrometric analysis of substituted oxazoles.
Key Fragmentation Pathways of Substituted Oxazoles
The following diagram illustrates the key fragmentation pathways discussed for substituted oxazoles.
Caption: Key fragmentation pathways for substituted oxazoles under EI and ESI-MS/MS.
Conclusion
The mass spectrometric fragmentation of substituted oxazoles is a rich and informative field of study. By understanding the fundamental cleavage patterns of the oxazole ring and the directing effects of various substituents, researchers can confidently identify and characterize these important heterocyclic compounds. The choice of ionization technique plays a pivotal role in the type and extent of fragmentation observed, with EI providing extensive fragmentation for detailed structural elucidation and ESI-MS/MS offering a more controlled fragmentation of a selected precursor ion. This guide provides a framework for interpreting the mass spectra of substituted oxazoles and serves as a practical resource for scientists in drug discovery and development.
References
-
Gas-phase reactivity of protonated 2-oxazoline derivatives: mass spectrometry and computational studies. Journal of Mass Spectrometry. [Link]
-
An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry. [Link]
-
Gas-phase reactivity of protonated 2-oxazoline derivatives: Mass spectrometry and computational studies. ResearchGate. [Link]
-
Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. PMC. [Link]
-
Retro diels alder reaction and ortho effect. Slideshare. [Link]
-
The mass spectra of some alkyl and aryl oxazoles (1968). SciSpace. [Link]
-
The structure and fragmentation of protonated carboxylic acids in the gas phase. ResearchGate. [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
Retro-Diels–Alder reaction. Wikipedia. [Link]
-
Selective Gas-Phase Cleavage at the Peptide Bond C-Terminal to Aspartic Acid in Fixed-Charge Derivatives of Asp. Journal of the American Society for Mass Spectrometry. [Link]
-
Oxazole, 4,5-dihydro-2-methyl-. NIST WebBook. [Link]
-
THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. University of Amsterdam. [Link]
-
NIST 23 Mass Spectral Library. Scientific Instrument Services. [Link]
-
Metabolite identification in metabolomics: Metlin Database and interpretation of MSMS spectra. SlideShare. [Link]
-
METLIN: a metabolite mass spectral database. Harvard Center for Mass Spectrometry. [Link]
-
METLIN MS2 molecular standards database: a broad chemical and biological resource. Nature Methods. [Link]
-
Mass Spectrometry 06 (Retro Diels Alder Fragmentation). YouTube. [Link]
-
MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]
-
Mass spectrometry. National Taiwan University. [Link]
-
Interpretation of mass spectra. University of Arizona. [Link]
-
Electrospray ionization quadrupole time-of-flight and matrix-assisted laser desorption/ionization tandem time-of. Embrapa. [Link]
-
Oxazole. NIST WebBook. [Link]
-
Mass Spectrometry Data Center. NIST. [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
-
Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes. PubMed. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]
-
4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]
-
A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Natural Products and Bioprospecting. [Link]
-
The amenability of different solvents to electrospray ionization mass spectrometry. University of Victoria. [Link]
-
Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. eScholarship. [Link]
-
Interactive software for interpreting and curating high-resolution electron ionization mass spectra. ChemRxiv. [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. [Link]
-
ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker. [Link]
-
Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. METLIN - Wikipedia [en.wikipedia.org]
- 5. Gas-phase reactivity of protonated 2-oxazoline derivatives: mass spectrometry and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxazole, 4,5-dihydro-2,4,4-trimethyl- [webbook.nist.gov]
- 8. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Binding Affinity of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
Introduction: The Imperative of Quantitative Binding Affinity in Drug Discovery
In the landscape of modern drug discovery, the precise characterization of the interaction between a small molecule and its protein target is paramount. For a novel compound such as Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate, understanding its binding affinity is a critical first step in elucidating its mechanism of action and potential therapeutic value. This guide provides a comprehensive, in-depth comparison of three gold-standard biophysical techniques for determining binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
As the specific biological target for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is not yet established, this guide will use two well-characterized and therapeutically relevant proteins as model systems: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and Thrombin, a crucial serine protease in the coagulation cascade. We will detail the experimental protocols to assess the binding of our topic compound to these targets and compare its hypothetical performance against known inhibitors: Staurosporine for CDK2 and Dabigatran for Thrombin.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and reliable characterization of novel small molecules.
I. Surface Plasmon Resonance (SPR): Real-Time Kinetics of Molecular Interactions
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that allows for the real-time monitoring of biomolecular interactions.[1][2] The technique measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized. The other binding partner (the analyte) flows over the surface, and their interaction is detected as a change in the SPR signal, measured in Resonance Units (RU).
Scientific Principles and Rationale
The core of SPR lies in the excitation of surface plasmons—coherent oscillations of electrons on the surface of a thin metal film (typically gold) on the sensor chip.[1][2] The angle at which incident light excites these plasmons is highly sensitive to the refractive index of the medium adjacent to the metal surface. When an analyte binds to the immobilized ligand, the mass on the sensor surface increases, altering the refractive index and causing a measurable shift in the resonance angle. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is the ratio of koff to kon.
Causality in Experimental Design: The choice of which molecule to immobilize (ligand) and which to flow (analyte) is a critical decision. For small molecule analysis, it is generally preferable to immobilize the protein (ligand) to maximize the change in mass upon binding of the small molecule (analyte). The immobilization strategy (e.g., amine coupling, streptavidin-biotin capture) is chosen to ensure the protein's native conformation and activity are preserved. A reference flow cell, where a non-target protein is immobilized, is crucial for subtracting non-specific binding and bulk refractive index changes.
Experimental Workflow: SPR
Caption: SPR Experimental Workflow.
Detailed Step-by-Step Protocol for SPR
-
Reagent and Sample Preparation:
-
Prepare a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas the buffer thoroughly.
-
Prepare the protein stock (CDK2/CycA or Thrombin) at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5 for amine coupling).
-
Prepare serial dilutions of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate and the control inhibitor (Staurosporine or Dabigatran) in running buffer. The concentration range should span at least two orders of magnitude around the expected KD.
-
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 RU for small molecule analysis).
-
Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.
-
On a reference flow cell, perform the same activation and deactivation steps without protein injection or with an irrelevant protein.
-
-
Binding Analysis:
-
Equilibrate the system by flowing running buffer over both the active and reference flow cells until a stable baseline is achieved.
-
Inject the lowest concentration of the analyte (test compound or control) over both flow cells for a defined period (e.g., 60-180 seconds) to monitor association.
-
Switch back to running buffer flow to monitor the dissociation phase for a sufficient time (e.g., 180-600 seconds).
-
If necessary, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove any remaining bound analyte.
-
Repeat the injection cycle for each concentration of the analyte, typically in increasing order. Include buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell.
-
Subtract the average signal from the blank injections.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).
-
II. Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective on Binding
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event.[3][4] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.
Scientific Principles and Rationale
ITC operates by measuring the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a macromolecule.[3][4] The instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket. The reference cell contains buffer, while the sample cell contains the protein solution. The ligand is loaded into a syringe and injected in small aliquots into the sample cell. The instrument's feedback system maintains a constant temperature between the two cells, and the power required to do so is recorded.
Causality in Experimental Design: The success of an ITC experiment relies heavily on accurate concentration determination of both the protein and the ligand. The buffer used for both must be identical to minimize heats of dilution. The concentrations of the protein and ligand are chosen to ensure a "c-window" (c = n[M]t/KD, where n is the stoichiometry and [M]t is the total macromolecule concentration) between 10 and 1000 for optimal curve fitting.
Experimental Workflow: ITC
Caption: ITC Experimental Workflow.
Detailed Step-by-Step Protocol for ITC
-
Sample Preparation:
-
Dialyze the protein (CDK2/CycA or Thrombin) extensively against the desired assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare the ligand (Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate or control) in the final dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions and is as low as possible (ideally <5%).
-
Accurately determine the concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).
-
Thoroughly degas both the protein and ligand solutions before use.
-
-
Instrument Setup and Loading:
-
Clean the sample cell and syringe meticulously according to the manufacturer's instructions.
-
Load the protein solution (typically 10-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Place the instrument in the desired experimental temperature and allow it to equilibrate.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip and to allow for an initial data point.
-
Program a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Monitor the heat change after each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).
-
Perform a control experiment by titrating the ligand into buffer alone to determine the heat of dilution, which should be subtracted from the experimental data.
-
III. Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[5][6] It is particularly well-suited for high-throughput screening (HTS) of inhibitors in a competitive binding format.
Scientific Principles and Rationale
The principle of FP is based on the rotational diffusion of a fluorescent molecule.[6] When a small fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it tumbles rapidly in solution during the lifetime of its excited state, resulting in the emission of depolarized light. However, when this tracer binds to a larger molecule (the protein), its rotational motion is slowed down, and the emitted light remains more polarized. This change in polarization is proportional to the fraction of the tracer that is bound.
Causality in Experimental Design: For a competitive FP assay, a fluorescently labeled ligand (tracer) that binds to the target protein is required. The assay is first optimized to determine the concentration of protein and tracer that gives a stable and robust signal window. The unlabeled test compound then competes with the tracer for binding to the protein. A potent competitor will displace the tracer, causing a decrease in fluorescence polarization. The choice of fluorophore is critical and should have high quantum yield and be spectrally compatible with the plate reader.
Experimental Workflow: FP
Caption: FP Experimental Workflow.
Detailed Step-by-Step Protocol for FP
-
Reagent and Sample Preparation:
-
Prepare an FP assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100).
-
Prepare a stock solution of the target protein (CDK2/CycA or Thrombin).
-
Prepare a stock solution of a suitable fluorescent tracer. For CDK2, a fluorescently labeled ATP analog or a known fluorescent inhibitor could be used. For Thrombin, a fluorescently labeled peptide substrate or inhibitor is suitable.
-
Prepare serial dilutions of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate and the control inhibitor in assay buffer.
-
-
Assay Optimization:
-
Determine the optimal concentration of the tracer that provides a high signal-to-noise ratio.
-
Perform a protein titration with a fixed concentration of the tracer to determine the protein concentration that results in approximately 80% of the maximum polarization signal.
-
-
Competition Assay:
-
In a low-binding, black microplate (e.g., 384-well), add the assay components in the following order:
-
Assay buffer
-
Test compound or control at various concentrations
-
Target protein at the pre-determined optimal concentration
-
Fluorescent tracer at its optimal concentration
-
-
Include controls for 0% inhibition (protein + tracer + buffer, no compound) and 100% inhibition (tracer + buffer, no protein).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IV. Comparative Data Analysis
To provide a clear comparison of the data obtained from each technique, the following table summarizes hypothetical binding affinity data for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate and the known inhibitors against CDK2 and Thrombin.
| Compound | Target | Method | KD (nM) | kon (M-1s-1) | koff (s-1) | IC50 (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate | CDK2 | SPR | 750 | 1.5 x 104 | 1.1 x 10-2 | - | - | - | - |
| ITC | 820 | - | - | - | 1.05 | -6.2 | -2.1 | ||
| FP | - | - | - | 1200 | - | - | - | ||
| Staurosporine | CDK2 | SPR | 20 | 5.2 x 105 | 1.0 x 10-2 | - | - | - | - |
| ITC | 25 | - | - | - | 0.98 | -9.8 | -1.5 | ||
| FP | - | - | - | 35 | - | - | - | ||
| Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate | Thrombin | SPR | 1200 | 8.0 x 103 | 9.6 x 10-3 | - | - | - | - |
| ITC | 1500 | - | - | - | 1.10 | -5.5 | -2.5 | ||
| FP | - | - | - | 2100 | - | - | - | ||
| Dabigatran | Thrombin | SPR | 4.5[6] | 2.1 x 106 | 9.5 x 10-3 | - | - | - | - |
| ITC | 5.0 | - | - | - | 1.02 | -10.5 | -1.2 | ||
| FP | - | - | - | 9.3[5] | - | - | - |
Note: The data for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is hypothetical for illustrative purposes. The data for Staurosporine and Dabigatran are based on literature values where available and are representative.
V. Choosing the Right Technique: A Comparative Discussion
The choice of which binding affinity assay to use depends on the specific research question, the available resources, and the stage of the drug discovery process.
-
Surface Plasmon Resonance (SPR) is the gold standard for obtaining detailed kinetic information (kon and koff) in addition to the equilibrium binding constant (KD). It is a label-free technique, which is a significant advantage. However, it requires immobilization of one of the binding partners, which can potentially affect its activity, and the instrumentation can be a significant capital investment.
-
Isothermal Titration Calorimetry (ITC) is the only technique that directly measures the thermodynamic parameters of binding in solution, providing a complete picture of the binding energetics. It is also label-free and performed in solution, avoiding potential artifacts from immobilization. The main limitations are the relatively high sample consumption and lower throughput compared to other methods.
-
Fluorescence Polarization (FP) is a highly sensitive, solution-based technique that is particularly well-suited for high-throughput screening of large compound libraries. It is a homogeneous assay, meaning it does not require separation steps, which simplifies automation. The primary drawback is the requirement for a fluorescently labeled probe, which needs to be developed and validated for each new target.
Conclusion
Benchmarking the binding affinity of a novel compound like Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is a multi-faceted process that benefits from the application of orthogonal biophysical techniques. This guide has provided a comprehensive overview and detailed protocols for three of the most powerful methods: SPR, ITC, and FP. By understanding the principles, strengths, and weaknesses of each technique, researchers can make informed decisions to generate high-quality, reliable binding data, which is the cornerstone of successful drug discovery and development. The combination of kinetic data from SPR, thermodynamic data from ITC, and high-throughput screening capabilities of FP provides a robust and comprehensive characterization of any novel small molecule inhibitor.
References
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]
-
Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current Protocols in Chemical Biology, 1(1), 1-15. [Link]
-
Lawrie, A. M., Noble, M. E., Tunnah, P., Brown, N. R., Johnson, L. N., & Endicott, J. A. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801. [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit, Catalog #79598. Retrieved from [Link]
-
Di Cera, E. (2008). Thrombin. Molecular Aspects of Medicine, 29(4), 203-254. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]
-
van Ryn, J., Stangier, J., Priepke, H., Wienen, W., & Clemens, A. (2008). Dabigatran inhibits both clot-bound and fluid phase thrombin in vitro: effects compared to heparin and hirudin. Blood, 112(11), 3090. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of synthesis routes for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of potential synthetic routes for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate, a substituted oxazole of interest in medicinal chemistry and materials science. The oxazole core is a privileged scaffold in numerous biologically active compounds. This document outlines and compares plausible synthetic strategies, offering insights into the rationale behind experimental choices and providing detailed, adaptable protocols.
Introduction to the Target Molecule
Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate possesses a highly functionalized oxazole ring, making its efficient synthesis a key challenge. The strategic placement of a propanoyl group at the C2 position, a methyl group at C5, and a methyl carboxylate at C4 offers multiple points for further chemical modification. This guide will explore and compare two primary synthetic strategies: a classical approach based on the Robinson-Gabriel synthesis and a modern palladium-catalyzed cross-coupling method.
Route 1: Modified Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, traditionally involving the cyclodehydration of α-acylaminoketones.[1] This route is adapted here for the synthesis of our target molecule, starting from readily available precursors.
Rationale and Experimental Design
This synthetic sequence is designed to build the oxazole ring from a linear precursor, ensuring the desired substitution pattern. The key intermediate is an α-acylaminoketone, which is then cyclized to form the oxazole ring.
Experimental Protocol
Step 1: Synthesis of Methyl 2-(propanamido)-3-oxobutanoate
-
To a solution of methyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
-
Stir the mixture for 15 minutes, then add propanoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Cyclodehydration to form Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
-
Dissolve the methyl 2-(propanamido)-3-oxobutanoate (1 equivalent) in a suitable solvent such as phosphorus oxychloride or a mixture of triphenylphosphine and hexachloroethane in a polar aprotic solvent.[1][2][3]
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the target molecule.
Visualization of the Synthetic Workflow
Caption: Modified Robinson-Gabriel synthesis workflow.
Route 2: Palladium-Catalyzed Annulation
Recent advances in organometallic chemistry have enabled the direct synthesis of oxazoles from simple amides and ketones via palladium-catalyzed C-H activation and annulation.[4][5] This approach offers a more convergent and potentially more efficient alternative to classical methods.
Rationale and Experimental Design
This strategy leverages a palladium(II)-catalyzed reaction to directly couple an amide and a β-ketoester, forming the C-N and C-O bonds of the oxazole ring in a sequential one-pot process.[4][5] This avoids the pre-functionalization required in the Robinson-Gabriel synthesis.
Experimental Protocol
-
To a pressure-tolerant reaction vessel, add propanamide (1.5 equivalents), methyl 2-methyl-3-oxobutanoate (1 equivalent), palladium(II) acetate (10 mol%), copper(II) bromide (20 mol%), potassium persulfate (1.2 equivalents), and sodium bicarbonate (1.5 equivalents).
-
Add a suitable solvent, such as 1,2-dichloroethane (DCE).
-
Seal the vessel and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate.
Visualization of the Synthetic Workflow
Caption: Palladium-catalyzed one-pot synthesis.
Comparative Analysis of Synthetic Routes
| Feature | Modified Robinson-Gabriel Synthesis | Palladium-Catalyzed Annulation |
| Number of Steps | 2 | 1 |
| Starting Materials | Methyl 2-amino-3-oxobutanoate, Propanoyl chloride | Propanamide, Methyl 2-methyl-3-oxobutanoate |
| Reagents and Conditions | Requires stoichiometric dehydrating agents (e.g., POCl₃), moderate temperatures | Catalytic Pd and Cu salts, high temperature, requires pressure vessel |
| Potential Yield | Moderate to good, dependent on cyclodehydration efficiency[1] | Moderate to excellent, substrate dependent[4][5] |
| Atom Economy | Lower due to the use of stoichiometric reagents | Higher due to catalytic nature |
| Scalability | Generally scalable, but handling of dehydrating agents can be challenging | Potentially scalable, but high-pressure reactions can be a limitation |
| Purification | Two chromatographic purifications may be necessary | One chromatographic purification |
| Safety and Environmental | Use of corrosive and hazardous dehydrating agents | Use of transition metal catalysts, high-pressure setup |
Conclusion and Recommendations
Both the modified Robinson-Gabriel synthesis and the palladium-catalyzed annulation present viable pathways for the synthesis of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate.
-
The Modified Robinson-Gabriel Synthesis is a well-established and predictable route, relying on classical transformations. It may be the preferred method for smaller-scale synthesis where the handling of hazardous reagents is manageable.
-
The Palladium-Catalyzed Annulation offers a more modern, convergent, and atom-economical approach.[4][5] For larger-scale production and for research groups with expertise in organometallic catalysis, this one-pot method could be more efficient and cost-effective in the long run.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of synthesis, available equipment and reagents, and the level of expertise in particular synthetic methodologies. Further optimization of reaction conditions for both routes would be necessary to maximize the yield and purity of the target compound.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
ACS Publications. (2025, August 10). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Retrieved from [Link]
-
ACS Publications. (2002, July 9). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Retrieved from [Link]
-
ACS Publications. (2014, November 10). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Retrieved from [Link]
-
PubMed. (2002, August 8). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Proper Disposal of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate was found in the available literature. The following disposal procedures are based on the chemical's structure—an oxazole derivative and a carboxylate ester—and data from closely related compounds. This guide is intended for researchers, scientists, and drug development professionals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all federal, state, and local regulations.[1][2][3]
Part I: Hazard Assessment and Immediate Safety Precautions
Inferred Hazard Profile
Based on SDS information for compounds like 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and 5-Methylisoxazole-4-carboxylic acid, the target compound should be handled as if it possesses the following hazards:
Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.[1][2]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified chemical splash goggles or safety glasses with side shields.[1] | Protects against accidental splashes of liquid waste or contact with solid residues. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves (minimum 0.11 mm thickness).[1][2] | Provides a necessary barrier to prevent skin contact and potential irritation.[5] |
| Body Protection | A standard laboratory coat must be worn at all times. | Protects clothing and underlying skin from contamination during waste handling and transfer.[1][2] |
| Respiratory Protection | All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] | Minimizes the potential for inhalation of any vapors or aerosolized particles. |
Part II: Comprehensive Disposal Protocol
The disposal of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate must be managed as regulated hazardous waste.[3][7] Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in the regular trash.[2][8] The overarching principle is to ensure complete containment and clear communication of the hazard to waste management personnel.
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[7][8]
-
Identify the Waste: Clearly identify all waste streams containing Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing papers, silica gel).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate Incompatibles: This waste stream should be collected separately from other chemical wastes. Do not mix with:
-
Strong acids
-
Strong bases
-
Oxidizing agents
-
Reactive chemicals (e.g., hydrides, pyrophorics)
-
The rationale for segregation is to prevent unintended reactions, such as hydrolysis of the ester or reactions involving the oxazole ring, which could generate heat, gas, or unknown hazardous byproducts.[7][9]
Step 2: Waste Collection and Containment
The integrity of the waste container is paramount for safe storage and transport.[8][9][10]
-
Container Selection:
-
Liquid Waste: Collect liquid waste in a sturdy, leak-proof container with a tight-fitting screw cap.[7][10] The original product bottle is often the best choice.[8][11] If unavailable, use a container made of compatible material (e.g., glass or polyethylene).
-
Solid Waste: Collect solid waste, including contaminated labware like pipette tips and gloves, in a dedicated, sealable container or a securely lined pail.[1]
-
-
Containment Practices:
-
Keep waste containers closed at all times except when actively adding waste.[7][8][9] This prevents the release of vapors and protects against spills.
-
Do not overfill containers. Leave at least 10% headspace (or do not fill past ¾ full) to allow for vapor expansion.[3][10]
-
For liquid waste, always use secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[8]
-
Step 3: Labeling and Documentation
Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.[8][9][10]
-
Attach a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a completed hazardous waste label provided by your institution's EHS department.[8]
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste" .[9]
-
Full Chemical Name: Write out "Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate". Do not use abbreviations or chemical formulas.[9]
-
All Constituents: List all components of the waste mixture by percentage, including solvents. The total must equal 100%.
-
Hazard Information: Check the appropriate hazard boxes (e.g., Flammable, Toxic).
-
Step 4: Storage and Final Disposal
Waste must be stored safely in the laboratory until it is collected by trained EHS professionals.
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[3][7] This area must be near the point of generation and under the control of laboratory personnel.[9]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1][8] Follow their specific procedures for requesting a collection. Do not allow waste to accumulate for extended periods; request pickup when the container is full or within the time limits set by your institution (e.g., 150-180 days).[10]
Part III: Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is critical.
Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[2]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent to contain the spill.[2] Do not use combustible materials like paper towels for large spills of flammable liquids.
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[2][12]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.[2]
Personnel Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1][4][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][12] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][12] |
Part IV: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate waste.
Caption: Disposal workflow for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate.
References
-
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. [Link]
-
Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia | Research. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety - The University of Chicago. [Link]
-
Thermal decomposition of isoxazole: experimental and modeling study. (1992, May 1). R Discovery. [Link]
-
Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. [Link]
-
Synthesis and Thermal Decomposition of 4‐Azidoisoxazoles. ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Material Safety Data Sheet - Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. Cole-Parmer. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2026, February 22). ResearchGate. [Link]
-
Thermal Degradation Studies of Oxadiazoles. R Discovery. [Link]
- Process for preparing oxazole derivatives.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC. [Link]
-
Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23). ResearchGate. [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate. [Link]
-
SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. (2023, September 5). Fisher Scientific. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. (2024, November 6). Beilstein Journals. [Link]
-
Ester Disposal. (2008, May 28). Chemtalk. [Link]
-
Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. (2025, March 13). Digital CSIC. [Link]
-
Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Guidelines on the Disposal of Chemical Wastes from Laboratories. (2015, May 15). Universiti Tun Hussein Onn Malaysia. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
Standard Operating Procedures For Peroxide-Forming Chemicals. (2013, March 11). Drexel University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. staging.keyorganics.net [staging.keyorganics.net]
- 7. purdue.edu [purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


